molecular formula C9H7NO3 B7721675 6-Carboxyoxindole CAS No. 33495-09-9

6-Carboxyoxindole

Cat. No.: B7721675
CAS No.: 33495-09-9
M. Wt: 177.16 g/mol
InChI Key: IIKVTJWRBSYRSA-UHFFFAOYSA-N
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Description

6-Carboxyoxindole, also known as 2-oxoindoline-6-carboxylic acid, is a high-purity white crystalline powder with the molecular formula C9H7NO3 and a molecular weight of 177.15 g/mol . This compound features an oxindole core, a privileged scaffold in medicinal chemistry known for its versatility in interactions with biological macromolecules . The structure-activity relationships of indole derivatives demonstrate that the presence of specific aryl or heteroaryl fragments attached to a linker is critical for enhancing biological activity, making 6-Carboxyoxindole a valuable precursor in drug discovery . Its carboxylic acid functional group provides a key synthetic handle for the design of novel molecules, particularly for developing multi-target antiproliferative agents. Recent research has explored indole-6-carboxylic acid derivatives as promising candidates for anticancer therapies, with studies showing that certain synthesized compounds act as potent inhibitors of tyrosine kinase receptors like EGFR and VEGFR-2, which are commonly overexpressed in cancers . These derivatives have demonstrated significant cytotoxicity against a panel of cancer cell lines, including HCT-116, HeLa, and HT-29, and can induce apoptosis, highlighting the potential of the 6-Carboxyoxindole scaffold in oncology research . Furthermore, structurally similar indolecarboxylic acids have been investigated as inhibitors of biological targets such as tyrosine-protein phosphatase non-receptor type 1, indicating a broader potential for this compound in diverse therapeutic areas . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1,3-dihydroindole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-4-5-1-2-6(9(12)13)3-7(5)10-8/h1-3H,4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVTJWRBSYRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428451
Record name 6-Carboxyoxindole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334952-09-9, 33495-09-9
Record name 6-Carboxyoxindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-dihydroindole-6-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

6-Carboxyoxindole: Structural Properties and Role in Kinase Inhibitor Synthesis

[1]

Executive Summary

6-Carboxyoxindole (CAS: 334952-09-9) is a critical heterocyclic building block used primarily in the synthesis of indolinone-based tyrosine kinase inhibitors.[1] It serves as the core scaffold for Nintedanib (BIBF 1120), a triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and non-small cell lung cancer (NSCLC).

Functionally, the oxindole moiety acts as a hydrogen bond donor/acceptor pair within the ATP-binding pocket of kinase enzymes, mimicking the adenine ring of ATP. This guide analyzes its physicochemical properties, industrial synthesis pathways, and its mechanistic role in drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4]

6-Carboxyoxindole is a bicyclic aromatic heterocycle containing a six-membered benzene ring fused to a five-membered nitrogen-containing ring (pyrrole-like), modified with a ketone at position 2 and a carboxylic acid at position 6.[1]

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Common Synonyms 6-Carboxyoxindole; 2-Oxoindoline-6-carboxylic acid
CAS Number 334952-09-9
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
Appearance Yellow-beige to brown powder
Melting Point >300°C (Decomposes)
Solubility Soluble in DMSO, DMF, warm Methanol; Poorly soluble in water
pKa (Predicted) Acidic group: ~4.2; Amide (N-H): ~13.5
Key Functional Groups Carboxylic acid (C-6), Lactam (C-2/N-1)

Synthesis & Production Methodologies

The industrial synthesis of 6-Carboxyoxindole typically proceeds through its methyl ester form (Methyl 2-oxoindoline-6-carboxylate , CAS 14192-26-8), which is the actual species used in Nintedanib manufacturing.[1] The free acid is obtained via hydrolysis.

Retrosynthetic Analysis

The most robust route utilizes a modified Reissert-Henze indole synthesis or a nucleophilic aromatic substitution followed by reductive cyclization.

Detailed Synthesis Protocol

Step 1: Nucleophilic Substitution (Formation of Malonate Adduct)

  • Reagents : Methyl 4-chloro-3-nitrobenzoate, Dimethyl malonate, Sodium hydride (or K-tert-butoxide).[1]

  • Solvent : DMF or THF.

  • Conditions : The malonate anion attacks the 4-position of the nitrobenzoate (S_NAr mechanism), displacing the chloride.

  • Outcome : Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate.[1]

Step 2: Reductive Cyclization & Decarboxylation

  • Reagents : H₂ (gas), 10% Pd/C catalyst.[2]

  • Solvent : Methanol/Acetic Acid.

  • Mechanism : Reduction of the nitro group (-NO₂) to an amine (-NH₂) triggers an intramolecular attack on the malonate ester, forming the lactam ring.[1] Spontaneous decarboxylation of the extra ester group occurs under the reaction conditions.

  • Outcome : Methyl 2-oxoindoline-6-carboxylate.[1][2][][4][5][6][7][8]

Step 3: Hydrolysis to 6-Carboxyoxindole

  • Reagents : 1N NaOH (aq), Methanol.

  • Protocol :

    • Dissolve Methyl 2-oxoindoline-6-carboxylate (1.0 eq) in Methanol.

    • Add 1N NaOH (3.0 eq) and reflux at 80°C for 2 hours.

    • Cool to room temperature and dilute with water.

    • Acidify to pH 2 using 6N HCl.

    • Precipitate forms; filter and dry under vacuum.

  • Yield : Typically >90%.[2][9]

Visualization of Synthesis Pathway

SynthesisPathwayStartMethyl 4-chloro-3-nitrobenzoateInter1Malonate Adduct(S_NAr)Start->Inter1Dimethyl malonate,NaH, DMFInter2Methyl 6-carboxyoxindole(Ester Form)Inter1->Inter2H2, Pd/C(Reductive Cyclization)Final6-Carboxyoxindole(Free Acid)Inter2->FinalNaOH, MeOH(Hydrolysis)

Caption: Figure 1. Chemical synthesis of 6-Carboxyoxindole from nitrobenzoate precursors via reductive cyclization.

Pharmacological Significance: The "Hinge Binder"

6-Carboxyoxindole is not a drug itself but a pharmacophore .[1] In the context of Nintedanib (BIBF 1120), the oxindole core plays a specific structural role.

Mechanism of Kinase Binding

Kinase inhibitors often function by competing with ATP. The adenine ring of ATP forms specific hydrogen bonds with the "hinge region" of the kinase protein.

  • Donor/Acceptor Motif : The oxindole lactam (N-H and C=O) mimics the N-1 and N-6 positions of adenine.[1]

  • C-6 Substitution : The carboxylic acid (or ester) at position 6 projects into the solvent-exposed region or a specific hydrophobic pocket, allowing for the attachment of solubilizing groups (like the piperazine moiety in Nintedanib).[1]

Role in Nintedanib Assembly

To synthesize Nintedanib, the Methyl 6-carboxyoxindole is condensed with Trimethyl orthobenzoate and subsequently an aniline derivative.[10] The 6-position ester is preserved in the final drug structure.[1]

NintedanibAssemblyOxindoleMethyl 6-carboxyoxindoleNintedanibNintedanib (BIBF 1120)Triple Angiokinase InhibitorOxindole->NintedanibStep 1: AcetylationStep 2: CondensationLinkerTrimethyl OrthobenzoateLinker->NintedanibAnilineN-Methyl-piperazine AnilineAniline->Nintedanib

Caption: Figure 2.[1][10] Convergent assembly of Nintedanib utilizing the 6-carboxyoxindole scaffold.

Analytical Characterization

When verifying the identity of synthesized 6-Carboxyoxindole, the following spectral signatures are expected.

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 12.86 ppm (s, 1H) : Carboxylic acid O-H (broad).

    • δ 10.60 ppm (s, 1H) : Lactam N-H.

    • δ 7.55 ppm (d, 1H) : Aromatic proton at C-4.

    • δ 7.35 ppm (dd, 1H) : Aromatic proton at C-5.

    • δ 7.30 ppm (s, 1H) : Aromatic proton at C-7.

    • δ 3.56 ppm (s, 2H) : Methylene protons at C-3 (characteristic of the oxindole ring).[1]

  • Mass Spectrometry (ESI) :

    • [M+H]⁺ : m/z 178.05[1]

    • [M-H]⁻ : m/z 176.03[1]

References

  • Roth, G. J., et al. (2009).[8][11] "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, 52(14), 4466–4480.[11] Link[1]

  • Boehringer Ingelheim Pharma. (2001). "Indolinones, production thereof and use thereof as pharmaceutical compositions." US Patent 6,762,180.[5] Link

  • Wollin, L., et al. (2015).[] "Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis." European Respiratory Journal, 45(5), 1434-1445.[] Link

  • PubChem Compound Summary. (2025). "2-Oxo-1,3-dihydroindole-6-carboxylic acid (CID 7213323)."[1] National Center for Biotechnology Information. Link[1]

A Technical Guide to the Solubility of 6-Carboxyoxindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. 6-Carboxyoxindole, an important heterocyclic building block in medicinal chemistry, presents unique solubility challenges due to its combination of polar functional groups and a semi-rigid aromatic core. This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 6-Carboxyoxindole in common organic solvents. We delve into the theoretical principles governing its solubility, present a robust, field-proven protocol for equilibrium solubility determination via the shake-flask method, and detail an analytical workflow for accurate quantification. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize the handling of this important chemical entity.

Introduction to 6-Carboxyoxindole: A Profile

6-Carboxyoxindole is a derivative of oxindole featuring a carboxylic acid group at the 6-position of the bicyclic ring system. This structure is of significant interest in pharmaceutical development, serving as a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors and other targeted therapies.[1] The molecule's inherent structure—containing a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (lactam carbonyl), and an ionizable carboxylic acid group—appended to a largely planar, aromatic scaffold dictates its interaction with various solvent systems. An accurate understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful drug discovery and development, impacting everything from high-throughput screening (HTS) campaigns to final dosage form design.[2]

Theoretical Framework: Predicting Solubility from Physicochemical Properties

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and specific intermolecular forces between the solute (6-Carboxyoxindole) and the solvent.

Molecular Structure Analysis:

  • Polar, Protic Functionality: The carboxylic acid (-COOH) and the amide (lactam) N-H groups are highly polar and can act as hydrogen bond donors. The lactam carbonyl (=O) is a strong hydrogen bond acceptor.

  • Aromatic System: The benzene ring portion of the oxindole core is nonpolar and hydrophobic.

  • Ionization Potential: The carboxylic acid group has an acidic proton (pKa), meaning it can be deprotonated in basic conditions to form a highly polar carboxylate anion, which dramatically increases aqueous solubility.[3]

This duality—hydrophilic groups on a hydrophobic core—suggests that 6-Carboxyoxindole will exhibit nuanced solubility. It is predicted to be poorly soluble in nonpolar solvents (e.g., hexane, toluene) due to the energetic penalty of disrupting strong solute-solute hydrogen bonds without compensatory solute-solvent interactions. Conversely, it is expected to show greater solubility in polar solvents, particularly those capable of hydrogen bonding.

Key Physicochemical Parameters (Predicted):

While extensive experimental data for 6-Carboxyoxindole is not publicly available, we can infer properties from its structure and related compounds like 2-Oxo-1,3-dihydroindole-6-carboxylic acid.[4]

  • Molecular Weight: ~177.16 g/mol [4]

  • Hydrogen Bond Donors: 2 (from -COOH and N-H)

  • Hydrogen Bond Acceptors: 3 (from C=O and -COOH oxygens)

  • Predicted LogP (o/w): ~0.7 (A low LogP indicates a preference for hydrophilic environments)[4]

  • Predicted pKa: The carboxylic acid pKa is likely in the range of 4-5, similar to benzoic acid, making its charge state and solubility highly pH-dependent in aqueous systems.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles discussed, the following table provides an illustrative and predictive summary of 6-Carboxyoxindole's solubility. These qualitative descriptors should be confirmed experimentally using the protocol outlined in Section 4.0.

Solvent ClassExample SolventPredicted SolubilityRationale for Prediction
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent hydrogen bond acceptor; effectively solvates both the polar groups and the aromatic ring. Commonly used for stock solutions in HTS.[2]
Dimethylformamide (DMF)High Similar to DMSO, its strong polar nature can disrupt the crystal lattice and solvate the molecule effectively.
Acetonitrile (ACN)Moderate to Low Polar, but a weaker hydrogen bond acceptor than DMSO/DMF. May not be sufficient to overcome strong intermolecular forces in the solid state.[5]
AcetoneLow Moderate polarity but limited hydrogen bonding capability.[6]
Polar Protic Methanol (MeOH)Moderate Can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid and amide groups.[6]
Ethanol (EtOH)Moderate to Low Less polar than methanol; the increased hydrocarbon character reduces its effectiveness in dissolving the highly polar solute.[3]
Non-Polar Dichloromethane (DCM)Very Low Unable to form hydrogen bonds, making it a poor solvent for disrupting the strong intermolecular forces of 6-Carboxyoxindole.[6]
TolueneInsoluble Lacks the polarity needed to interact with the hydrophilic functional groups.
HexaneInsoluble A classic nonpolar solvent; offers no favorable interactions with the solute.

Experimental Protocol: Equilibrium Solubility Determination

To move beyond prediction, a robust experimental method is required. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[7] This protocol is designed to be a self-validating system by ensuring equilibrium is reached and quantification is accurate.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured analytically.[2][7]

Materials and Equipment
  • Solute: 6-Carboxyoxindole (solid, high purity)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents (DMSO, Methanol, Acetonitrile, etc.)

  • Equipment:

    • Analytical balance (4-decimal places)

    • Glass vials (e.g., 2-4 mL) with Teflon-lined screw caps

    • Orbital shaker or rotator with temperature control

    • Centrifuge capable of holding vials

    • Calibrated positive displacement pipettes

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Autosampler vials for analysis

    • HPLC-UV system or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow
  • Preparation: Add an excess of solid 6-Carboxyoxindole to a pre-weighed glass vial. An amount that is at least 2-3 times the expected solubility is recommended (e.g., 5-10 mg for a 1 mL solvent volume).

  • Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm).

    • Causality Note: Agitation must be vigorous enough to ensure good mixing and prevent the solid from settling, but not so vigorous as to cause particle attrition. A minimum equilibration time of 24 hours is standard, but 48-72 hours is recommended to ensure true equilibrium is reached, especially for sparingly soluble compounds.[7]

  • Phase Separation: After equilibration, remove the vials and allow them to stand for a short period. The presence of undissolved solid must be visually confirmed. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Causality Note: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant. This minimizes filter clogging in the subsequent step.

  • Sample Collection: Carefully aspirate the supernatant using a pipette. For the highest accuracy, immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Causality Note: Filtration is essential to remove any remaining microscopic solid particles, which would otherwise lead to an overestimation of solubility. The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.

  • Dilution: Accurately dilute the saturated filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. A precise dilution factor is critical for the final calculation.

  • Analysis: Quantify the concentration of 6-Carboxyoxindole in the diluted sample using a pre-validated analytical method, such as HPLC-UV (detailed in Section 5.0).

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess 6-Carboxyoxindole B Add precise volume of solvent A->B C Seal and agitate (24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Perform accurate dilution E->F G Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL or mM) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by Reverse-Phase HPLC-UV

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and reliable method for this purpose.[8]

Proposed HPLC-UV Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Causality Note: The acidic modifier (formic acid) is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[5]

  • Gradient: A linear gradient from 5-95% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: A wavelength of maximum absorbance for the oxindole chromophore, likely in the 250-280 nm range, should be determined by running a UV-Vis scan.[9][10]

  • Quantification: A calibration curve must be prepared using standards of known concentration (at least 5 points) to establish the linear relationship between peak area and concentration. The concentration of the unknown sample is then interpolated from this curve.

Implications in the Drug Development Pipeline

The solubility data generated through this protocol directly informs critical decisions:

  • Compound Selection: Poor solubility in both aqueous and organic media can be a red flag, potentially halting the progression of a compound.

  • Formulation Development: For oral dosage forms, sufficient aqueous solubility is key. For intravenous formulations, solubility in pharmaceutically acceptable co-solvents is necessary. The data guides the selection of excipients and delivery technologies.

  • In Vitro Assays: Inconsistent or low solubility in assay buffers (often containing small amounts of DMSO) can lead to unreliable biological data due to compound precipitation. Understanding the solubility limit is crucial for designing robust experiments.

Conclusion

While a definitive, public database on the solubility of 6-Carboxyoxindole in a wide array of organic solvents is lacking, this guide provides the necessary framework to address this knowledge gap. By combining a theoretical understanding of its physicochemical properties with a rigorous, systematic experimental approach like the shake-flask method, researchers can generate the high-quality, reliable solubility data essential for advancing drug discovery and development projects. The protocols and principles outlined herein are designed to ensure scientific integrity and provide a clear path to characterizing this important pharmaceutical intermediate.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • SIELC Technologies. (n.d.). Separation of 6-Chlorooxindole on Newcrom R1 HPLC column.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • Moffat, A. C., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • University of Manitoba. (2023). Solubility of Organic Compounds.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
  • UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • Frontiers. (n.d.). Assessment of UV-VIS spectra analysis methods for quantifying the absorption properties of chromophoric dissolved organic matter (CDOM).
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide.
  • PubChem. (n.d.). 2-Oxo-1,3-dihydroindole-6-carboxylic acid.
  • PubChem. (n.d.). 1H-indole-6-carboxylic acid.
  • Research Data Australia. (n.d.). UV Vis Spectra of Indole Analogues.
  • Chem-Impex. (n.d.). Indole-6-Carboxylic acid.
  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ejournal.upi.edu.
  • Reddit. (2023). carboxylic acid solubility + TLC.
  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.

Sources

Navigating the Terrain of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the sourcing and characterization of starting materials are critical first steps on the long road to therapeutic innovation. This in-depth technical guide focuses on 6-Carboxyoxindole (CAS No. 334952-09-9), a pivotal intermediate in the synthesis of multi-target tyrosine kinase inhibitors. This document provides a comprehensive overview of its commercial availability, purity standards, analytical methodologies, and handling considerations to empower informed decision-making in a research and development setting.

Commercial Landscape: Sourcing and Availability

6-Carboxyoxindole, chemically known as 2-Oxoindoline-6-carboxylic acid, is readily available from a range of specialized chemical suppliers. Its primary significance in the pharmaceutical industry lies in its role as a key building block for the synthesis of Nintedanib, a potent anti-angiogenic and anti-fibrotic agent.[1] Consequently, a reliable supply chain has been established to meet the demands of both research and commercial production.

A survey of prominent suppliers indicates that 6-Carboxyoxindole is typically offered in research-grade quantities, with purities generally meeting or exceeding 98%. The compound is available in various pack sizes to accommodate the needs of different scales of research and development projects.

Table 1: Commercial Availability and Purity of 6-Carboxyoxindole

SupplierPurity SpecificationAvailable QuantitiesStorage Recommendations
AbacipharmTech98%5g, 10gNot specified
BLDpharm (via Lead Sciences)98%250mg, 1g, 5g, 10g, 25gSealed in dry, Room Temperature
ChemScene98.88% (by HPLC)Custom2-8°C
ParchemSpecialty ChemicalBulk and various packagingNot specified

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Purity and Analytical Characterization: Establishing a Quality Baseline

For drug development professionals, a thorough understanding of the purity profile of a starting material is paramount. Impurities can have a significant impact on the outcome of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The primary analytical techniques for assessing the purity of 6-Carboxyoxindole are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A representative Certificate of Analysis from ChemScene for 6-Carboxyoxindole indicates a purity of 98.88% as determined by HPLC, with the structure confirmed by ¹H NMR spectroscopy.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds like 6-Carboxyoxindole. A well-developed HPLC method can effectively separate the main compound from potential impurities. While specific validated methods for 6-Carboxyoxindole are often proprietary to manufacturers, a general reversed-phase HPLC method can be established for routine analysis.

Hypothetical HPLC Method for Purity Determination of 6-Carboxyoxindole:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of 6-Carboxyoxindole is prepared in a suitable solvent such as methanol or a mixture of methanol and water.

This method would be expected to show a major peak for 6-Carboxyoxindole, with any impurities appearing as separate, smaller peaks. The percentage purity is calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 6-Carboxyoxindole. The spectrum provides information on the chemical environment of each proton in the molecule, confirming its identity and providing clues about the presence of any structurally related impurities.

A reported ¹H NMR spectrum for 2-Oxoindoline-6-carboxylic acid shows the following characteristic signals: a singlet for the carboxylic acid proton (around 12.86 ppm), a singlet for the amide proton (around 10.50 ppm), multiplets for the aromatic protons (around 7.30-7.55 ppm), and a singlet for the methylene protons of the oxindole ring (around 3.56 ppm).[3] The absence of unexpected signals is a strong indicator of high purity.

Synthesis and Potential Impurities: A Look Upstream

Understanding the synthetic route to 6-Carboxyoxindole is crucial for anticipating potential process-related impurities. The most direct synthesis involves the hydrolysis of its corresponding methyl ester, Methyl 2-oxoindoline-6-carboxylate.[3]

Synthesis of 6-Carboxyoxindole Methyl_ester Methyl 2-oxoindoline-6-carboxylate Reagents NaOH (aq) / Methanol Reaction Hydrolysis (80°C, 2h) Reagents->Reaction Workup Acidification (HCl) Filtration Reaction->Workup Product 6-Carboxyoxindole Workup->Product

Figure 1: Synthesis of 6-Carboxyoxindole

Experimental Protocol: Synthesis of 2-Oxoindoline-6-carboxylic acid from Methyl 2-oxoindoline-6-carboxylate [3]

  • To a solution of Methyl 2-oxoindoline-6-carboxylate (1 equivalent) in methanol, add a 1N aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • Monitor the reaction for completion using a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Combine the aqueous phases and adjust the pH to approximately 2 with a 6N aqueous solution of hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to afford 2-Oxoindoline-6-carboxylic acid.

Given this synthesis, potential impurities in the final product could include:

  • Unreacted Methyl 2-oxoindoline-6-carboxylate: Incomplete hydrolysis would lead to the presence of the starting material.

  • Salts: Residual sodium chloride from the neutralization step if not adequately washed.

  • Degradation products: Although the oxindole core is relatively stable, harsh reaction conditions could potentially lead to degradation.

Furthermore, impurities present in the starting material, Methyl 2-oxoindoline-6-carboxylate, could be carried through to the final product. The synthesis of this precursor often involves the reduction of a nitro group, which could introduce related nitro-aromatic or partially reduced species as trace impurities.[4]

Application in Drug Discovery: The Gateway to Nintedanib

The primary and most significant application of 6-Carboxyoxindole is as a key intermediate in the synthesis of Nintedanib.[4][5] Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[1] Its anti-angiogenic and anti-fibrotic properties have led to its approval for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

The synthesis of Nintedanib from 6-Carboxyoxindole involves a series of chemical transformations to build the complex final molecule. The purity of the 6-Carboxyoxindole starting material is of utmost importance in this multi-step synthesis to ensure the desired yield and quality of the final drug substance.

Role_of_6-Carboxyoxindole_in_Nintedanib_Synthesis cluster_StartingMaterials Key Intermediates cluster_Synthesis Multi-Step Synthesis cluster_API Final Product 6-Carboxyoxindole 6-Carboxyoxindole Chemical_Transformations Chemical Transformations (e.g., Amide Coupling, Condensation) 6-Carboxyoxindole->Chemical_Transformations Other_Reagents Other Reagents and Building Blocks Other_Reagents->Chemical_Transformations Nintedanib Nintedanib Chemical_Transformations->Nintedanib

Figure 2: Role in Nintedanib Synthesis

Storage and Stability: Ensuring Material Integrity

Proper storage and handling are essential to maintain the quality and integrity of 6-Carboxyoxindole. Based on supplier recommendations, the compound should be stored in a tightly sealed container in a dry and well-ventilated place.[6] For long-term storage, refrigeration at 2-8°C is often recommended to minimize potential degradation.[2] While specific stability data is not widely published, as a solid aromatic carboxylic acid, it is expected to be relatively stable under these conditions. However, it is always best practice to re-analyze the material if it has been stored for an extended period, especially if it is to be used in cGMP processes.

Conclusion

6-Carboxyoxindole is a commercially accessible and crucial intermediate for the synthesis of the important therapeutic agent, Nintedanib. For researchers and drug development professionals, a comprehensive understanding of its commercial sources, purity profile, and analytical characterization is essential for ensuring the quality and reproducibility of their work. This guide has provided a technical overview of these key aspects, from sourcing and purity analysis to synthesis and handling. By leveraging this information, scientists can confidently incorporate 6-Carboxyoxindole into their research and development pipelines, contributing to the advancement of new and innovative therapies.

References

  • AbacipharmTech. 2-Oxoindoline-6-carboxylic acid. Available from: [Link]

  • MSN Laboratories Private Limited, R&D Center; et al. Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. 2022. Available from: [Link]

  • Google Patents. CN112592307B - Preparation method of nintedanib intermediate.
  • Lead Sciences. 2-Oxoindoline-6-carboxylic acid. Available from: [Link]

  • PubChem. 2-Oxindole-6-carboxylic acid methyl ester. Available from: [Link]

  • The Royal Society of Chemistry. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of m. Available from: [Link]

  • PubMed. Stability of piperacillin and ticarcillin in AutoDose infusion system bags. Available from: [Link]

  • Google Patents. CN105837493A - A synthetic method of Nintedanib and an intermediate of Nintedanib.
  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. 2020;3(2):61-64. Available from: [Link]

  • Eureka | Patsnap. A kind of preparation method of nintedanib intermediate. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum (DMSO- d 6 ) of di carboxylic acid 3f Scheme 2. Available from: [Link]

  • IndiaMART. 99% Methyl 2-Oxoindoline 6-Carboxylate at ₹ 1000/gram in Chennai. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid. Available from: [Link]

Sources

6-Carboxyoxindole: A Pivotal Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 6-Carboxyoxindole (2-Oxoindoline-6-carboxylic acid) in organic synthesis and medicinal chemistry.

Technical Whitepaper | CAS: 334952-09-9

Executive Summary

6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) represents a high-value building block in the synthesis of indolinone-based pharmacophores. Its structural duality—combining an active methylene at C3 (capable of Knoevenagel condensations) with a carboxylic acid handle at C6—makes it an ideal scaffold for Multi-Targeted Tyrosine Kinase Inhibitors (TKIs) . This guide explores its synthesis, reactivity profile, and critical role in developing analogues of drugs like Nintedanib (BIBF 1120).

Structural Significance & SAR Logic

The oxindole core functions as a bioisostere for the purine ring of ATP, allowing it to bind competitively within the ATP-binding pocket of kinases (e.g., VEGFR, FGFR, PDGFR).

The Pharmacophore Triad

The 6-carboxyoxindole scaffold offers three distinct vectors for chemical modification, enabling precise tuning of potency and physicochemical properties (LogP, solubility).

  • Vector A (C3-Position): The "Warhead" Vector. The active methylene group allows for double-bond formation via Knoevenagel condensation.[1] This projects the attached aryl/heteroaryl group into the hydrophobic pocket of the kinase.

  • Vector B (N1-Position): The "Hinge" Vector. The lactam NH acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu residues). Alkylation here can modulate metabolic stability but often sacrifices hinge binding unless carefully designed.

  • Vector C (C6-Carboxyl): The "Solvent" Vector. The carboxylic acid is solvent-exposed in many crystal structures. It serves as a handle for amidation (to attach solubilizing groups like piperazines) or esterification (prodrug strategies).

Visualization: SAR & Reactivity Map

The following diagram illustrates the functional vectors of the 6-carboxyoxindole scaffold.

SAR_Map Oxindole 6-Carboxyoxindole (Scaffold) C3 C3 Position (Active Methylene) Oxindole->C3 Vector A N1 N1 Position (Lactam NH) Oxindole->N1 Vector B C6 C6 Position (Carboxylic Acid) Oxindole->C6 Vector C Knoevenagel Knoevenagel Condensation (Kinase Hydrophobic Pocket) C3->Knoevenagel Hinge H-Bond Donor (Kinase Hinge Region) N1->Hinge Amidation Amide Coupling/Esterification (Solubility/Pharmacokinetics) C6->Amidation

Figure 1: Functional vectors of 6-Carboxyoxindole. C3 targets the hydrophobic pocket; N1 binds the hinge; C6 modulates solubility.

Synthesis of the Building Block

While 6-carboxyoxindole is commercially available, in-house synthesis is often required for isotopic labeling or large-scale production. The most robust laboratory-scale method utilizes the Wittig Cyclization approach, which avoids the harsh conditions of the classical Reissert synthesis.

The Modified Wittig Route

This protocol, adapted from Organic Syntheses, constructs the indole core from a nitro-benzoic acid precursor.

Pathway Overview:

  • Bromination: Methyl 2-methyl-3-nitrobenzoate

    
     Methyl 2-(bromomethyl)-3-nitrobenzoate.
    
  • Phosphonium Salt Formation: Reaction with triphenylphosphine (

    
    ).
    
  • Reductive Cyclization: One-pot reduction/cyclization (often using iron/acetic acid or catalytic hydrogenation) or a stepwise Wittig reaction followed by reduction.

Synthesis Workflow Diagram

Synthesis_Route Start Methyl 2-methyl-3-nitrobenzoate Bromide Methyl 2-(bromomethyl)-3-nitrobenzoate Start->Bromide Bromination Reagent1 NBS, Benzoyl Peroxide CCl4, Reflux Salt Phosphonium Salt (Wittig Precursor) Bromide->Salt Salt Formation Reagent2 PPh3, CHCl3 Reflux Product Methyl 2-oxoindoline-6-carboxylate Salt->Product Cyclization Reagent3 1. Base (NaOMe) 2. Reduction (Fe/AcOH or H2/Pd) FinalAcid 6-Carboxyoxindole (Acid Form) Product->FinalAcid Deprotection Hydrolysis Hydrolysis (LiOH)

Figure 2: Synthetic pathway from nitrobenzoate precursors to 6-carboxyoxindole.[2][3]

Experimental Protocols

This section details the Knoevenagel Condensation , the primary reaction used to convert 6-carboxyoxindole into bioactive kinase inhibitors.

Protocol: Synthesis of (Z)-3-((4-(dimethylamino)phenyl)methylene)-2-oxoindoline-6-carboxylic acid

This protocol demonstrates the attachment of an aryl aldehyde to the C3 position.

Reagents:

  • 6-Carboxyoxindole (1.0 equiv)

  • 4-Dimethylaminobenzaldehyde (1.1 equiv)

  • Piperidine (0.1 equiv, catalyst)

  • Ethanol (10 volumes)

Methodology:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-carboxyoxindole (177 mg, 1.0 mmol) and ethanol (5 mL).

  • Addition: Add 4-dimethylaminobenzaldehyde (164 mg, 1.1 mmol) followed by piperidine (10

    
    L).
    
  • Reflux: Heat the suspension to reflux (78 °C). The mixture will typically clarify as reagents dissolve, followed by the precipitation of the vibrant colored product (yellow/orange) within 1–3 hours.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The active methylene spot (

    
    ) should disappear.
    
  • Isolation: Cool the mixture to room temperature and then to 0 °C in an ice bath for 30 minutes.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
     mL) to remove unreacted aldehyde and catalyst.
    
  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Yield: Typical yields range from 85% to 95% . Characterization:

  • 1H NMR (DMSO-d6): Diagnostic vinyl proton singlet typically appears at

    
     7.6–7.8 ppm.
    
  • Configuration: The Z-isomer is thermodynamically favored due to steric stabilization between the oxindole carbonyl and the vinyl proton (or aryl ring).

Data Summary: Common Reaction Conditions
Reaction TypeReagentsSolventTemp (°C)Typical YieldNotes
Knoevenagel Aldehyde, PiperidineEtOH or MeOH60–8085–95%Z-isomer dominant; precipitates cleanly.
Amide Coupling Amine, HATU, DIPEADMF2570–85%Activates C6-COOH; requires protection of N1 if reactive.
Esterification MeOH, H2SO4 (cat.)MeOH65>90%Converts acid to methyl ester (Nintedanib precursor).
N-Alkylation R-X, K2CO3DMF/Acetone25–6050–75%Can lead to O-alkylation byproducts if not controlled.

Case Study: Nintedanib (BIBF 1120) Analogues

Nintedanib is a triple angiokinase inhibitor targeting VEGFR, PDGFR, and FGFR. The 6-methoxycarbonyl moiety in Nintedanib is directly derived from the esterified form of 6-carboxyoxindole.

Mechanistic Insight: In the binding pocket of VEGFR2, the oxindole core resides in the adenine-binding region. The C6-substituent (the ester in Nintedanib) points towards the solvent channel. Modifying this ester to a free acid (6-carboxyoxindole derivative) often reduces cellular permeability due to the negative charge at physiological pH, but it significantly increases water solubility. Therefore, 6-carboxyoxindole derivatives are often used as:

  • Metabolite Standards: To track drug degradation.

  • Prodrug Scaffolds: Where the acid is masked by a lipophilic ester that is cleaved in vivo.

References

  • Sigma-Aldrich. 2-Oxoindoline-6-carboxylic acid Product Sheet. CAS 334952-09-9.[4][5][6][7] Link

  • Organic Syntheses. Synthesis of Indole-4-carboxylic acid esters (Analogous methodology for 6-isomer). Org. Synth. 2005, 82, 126. Link

  • Roth, G. J., et al. Nintedanib: From Discovery to the Clinic. J. Med. Chem. 2015, 58, 3, 1053–1063. (Describes the SAR of the oxindole core). Link

  • Sun, L., et al. Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Inhibitors of the VEGF Receptor Flk-1. J. Med. Chem. 1998, 41, 14, 2588–2603. (Foundational paper on oxindole kinase inhibitors). Link

  • Google Patents. Indolinone derivatives and process for their manufacture. Patent WO2001027081. (Details industrial synthesis of 6-methoxycarbonyl-2-oxindole). Link

Sources

Technical Review: 6-Carboxyoxindole Scaffolds in Kinase Inhibitor Design

[1]

Executive Summary: The Strategic Shift to the 6-Position

In the landscape of small-molecule kinase inhibitors, the oxindole (indolin-2-one) scaffold is a "privileged structure," serving as the core for blockbuster drugs like Sunitinib and Nintedanib.[1] While early medicinal chemistry focused heavily on 5-substituted oxindoles (e.g., Sunitinib), the 6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) moiety has emerged as a critical pharmacophore for modulating solubility, metabolic stability, and binding selectivity.[1]

This guide provides a technical deep-dive into the 6-carboxyoxindole scaffold, focusing on its synthesis, Structure-Activity Relationship (SAR) relative to kinase targets (VEGFR, FGFR, PDGFR), and its role as the defining core of the triple angiokinase inhibitor Nintedanib.

Chemical Architecture & SAR Logic

The "Hinge Binder" Mechanism

The oxindole core functions primarily as a hinge binder within the ATP-binding pocket of protein kinases.

  • Donor/Acceptor Pairs: The lactam nitrogen (H-bond donor) and the carbonyl oxygen (H-bond acceptor) interact with the backbone residues of the kinase hinge region (e.g., Glu94 and Val96 in CDK4, or Cys919 in VEGFR2).

  • The 6-Position Advantage: Unlike the 5-position, which often faces the hydrophobic back pocket (gatekeeper region), the 6-position of the oxindole ring is typically solvent-exposed.[1] This allows for the introduction of polar solubilizing groups—such as carboxylic acids, esters, or amides—without incurring a steric penalty.

Comparative SAR: 5- vs. 6-Substitution
Feature5-Substituted (e.g., Sunitinib)6-Substituted (e.g., Nintedanib)
Primary Interaction Hydrophobic pocket / GatekeeperSolvent front / Solubilizing region
Solubility Often requires basic tail (e.g., diethylamine)Modulated by carboxylate/ester moiety
Metabolic Liability Cytochrome P450 oxidation (often extensive)Glucuronidation (if free acid) or Ester hydrolysis
Key Derivative 5-Fluoro-oxindole6-Methoxycarbonyl-oxindole

Experimental Protocols: Synthesis & Validation

The following protocols are designed to be self-validating. The intermediate's purity is critical before proceeding to the condensation step, as unreacted starting material will compete in the Knoevenagel condensation.

Protocol A: Hydrolysis of Methyl 2-Oxoindoline-6-Carboxylate

Objective: Isolate high-purity 6-carboxyoxindole (Free Acid) from its methyl ester precursor.[1] Context: This step is often required to generate the free acid for amide coupling or to characterize the metabolite of ester-based drugs.

Reagents:

  • Methyl 2-oxoindoline-6-carboxylate (CAS: 14192-26-8)[1]

  • Sodium Hydroxide (1N aqueous solution)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (6N)

Workflow:

  • Dissolution: Suspend 2.0 g (10.46 mmol) of methyl 2-oxoindoline-6-carboxylate in 20 mL of Methanol.

  • Saponification: Add 20 mL of 1N NaOH. The suspension should clear as the salt forms.

  • Reaction: Heat to 80°C for 2 hours.

    • Validation Check: Monitor by TLC (5% MeOH in DCM). The high Rf ester spot should disappear, replaced by a baseline acid spot.

  • Workup: Cool to 30°C. Dilute with 50 mL water. Wash with DCM (2 x 30 mL) to remove non-polar impurities.

  • Precipitation: Acidify the aqueous layer to pH 2.0 using 6N HCl. The product will precipitate as a brown/off-white solid.[1]

  • Isolation: Filter, wash with cold water, and dry under vacuum.

    • Expected Yield: ~69-75%.[1]

    • Identity Confirmation: 1H NMR (DMSO-d6) should show loss of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid proton (~12-13 ppm).

Protocol B: Knoevenagel Condensation (Nintedanib Core Synthesis)

Objective: Functionalize the C3-position to create the kinase-inhibitory "warhead."[1]

Reagents:

  • Methyl 2-oxoindoline-6-carboxylate[1][2][3]

  • Triethyl orthobenzoate[1][3][4]

  • Acetic Anhydride[1][3][4]

  • Aniline derivative (e.g., N-(4-aminophenyl)-N-methylacetamide)[1]

Workflow:

  • Enol Ether Formation: Reflux Methyl 2-oxoindoline-6-carboxylate with triethyl orthobenzoate (3 equiv) and acetic anhydride (excess) at 110°C for 4 hours.

    • Mechanism:[1][3][4] The acetic anhydride facilitates the loss of ethanol, forming the reactive enol ether at the C3 position.

  • Condensation: Add the aniline derivative directly to the reaction mixture (or isolated intermediate) and heat to 100°C.

  • Cyclization/Elimination: The amine displaces the ethoxy group, forming the stable enamine-oxindole system.

  • Crystallization: Upon cooling and addition of ethanol, the target kinase inhibitor precipitates.

Visualizing the Pathway

The following diagram illustrates the synthetic flow from the 6-carboxy scaffold to the active kinase inhibitor, alongside the biological signaling pathways intercepted by these molecules.

6_Carboxyoxindole_PathwaysStartMethyl 2-oxoindoline-6-carboxylateAcid6-Carboxyoxindole(Free Acid)Start->AcidHydrolysis(NaOH/MeOH)EnolEnol EtherIntermediateStart->EnolTriethyl orthobenzoateAc2ODrugNintedanib(Kinase Inhibitor)Enol->DrugAniline CondensationHingeATP Binding Pocket(Hinge Region)Drug->HingeBinds viaOxindole CoreSolubilitySolvent Exposed(6-Position)Drug->SolubilityModulated by6-Ester/AcidVEGFRVEGFR-2(Angiogenesis)PDGFRPDGFR-beta(Pericyte Support)FGFRFGFR-1(Proliferation)Hinge->VEGFRInhibitsHinge->PDGFRInhibitsHinge->FGFRInhibits

Figure 1: Synthetic workflow for 6-carboxyoxindole derivatives and their multi-kinase inhibitory mechanism.

Biological Applications & Quantitative Data

Target Profile (Nintedanib Model)

The 6-methoxycarbonyl substitution (an analog of the 6-carboxy) confers a specific selectivity profile.[1] Unlike 5-substituted oxindoles which may hit FLT3 or KIT more potently, the 6-substituted variants are highly effective against the angiokinase triple targets.[1]

Target KinaseIC50 (nM)Biological Consequence
VEGFR-2 (KDR) 21Inhibition of endothelial cell proliferation
VEGFR-1 (Flt-1) 34Anti-angiogenesis
PDGFR-α 59Disruption of pericyte coverage
PDGFR-β 65Tumor stroma destabilization
FGFR-1 69Blockade of resistance pathways
Flt-3 26Anti-leukemic potential
In Vitro Assay Protocol (Kinase Inhibition)

To validate the activity of synthesized 6-carboxy analogs:

  • Assay Format: FRET-based assay (e.g., Z'-LYTE) or 33P-ATP radiometric assay.

  • Enzyme Prep: Recombinant human VEGFR2 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Procedure:

    • Incubate compound (dissolved in DMSO) with kinase and ATP (at Km) for 60 mins.

    • Add detection reagent (antibody-coupled fluorophore).[1]

    • Readout: Measure fluorescence ratio. Calculate IC50 using a 4-parameter logistic fit.

    • Control: Staurosporine (non-selective) or Sunitinib (reference).

References

  • Synthesis of 6-Carboxyoxindole

    • Title: General procedure for the synthesis of 2-oxoindoline-6-carboxylic acid from methyl 2-oxoindoline-6-carboxylate.[1][3]

    • Source: ChemicalBook / M
  • Nintedanib Medicinal Chemistry

    • Title: BIBF 1120: Triple Angiokinase Inhibitor with Sustained Receptor Blockade and Good Antitumor Efficacy.
    • Source: Cancer Research (Roth et al., 2009 / Boehringer Ingelheim).
    • URL:[Link]

  • Oxindole Scaffold Review

    • Title: Oxindole derivatives as inhibitors of TAK1 kinase.[5]

    • Source: Academia.edu (Research Paper).
    • URL:[Link]

  • Kinase Inhibitor Binding Modes

    • Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds.[1]

    • Source: MDPI Molecules.
    • URL:[Link]

Technical Deep Dive: Physicochemical Profiling of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on the physicochemical profile of 6-Carboxyoxindole (2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid), a critical intermediate in the synthesis of the tyrosine kinase inhibitor Nintedanib .

Executive Summary

6-Carboxyoxindole is a rigid, bicyclic aromatic acid serving as the "left-hand" scaffold for the idiopathic pulmonary fibrosis drug, Nintedanib (BIBF 1120). Its physicochemical behavior is dominated by strong intermolecular hydrogen bonding (donor: NH, COOH; acceptor: C=O), resulting in high lattice energy and low aqueous solubility. Accurate characterization of its melting point (MP) and acid dissociation constant (pKa) is prerequisite for optimizing its coupling efficiency during API synthesis and understanding its solubility profile in process solvents.

Chemical Identity & Structural Parameters

ParameterTechnical Specification
IUPAC Name 2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid
Common Name 6-Carboxyoxindole
CAS Registry Number 334952-09-9 (Acid form); 33495-09-9 (Generic)
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol
SMILES O=C(O)c1ccc2CC(=O)Nc2c1
Key Functional Groups Carboxylic Acid (C6), Lactam (C2-N1)

Physicochemical Properties: Data & Analysis

Melting Point (Thermodynamic Stability)

The melting point of 6-Carboxyoxindole is characteristic of high-melting organic acids, where strong crystal lattice forces prevent phase transition until decomposition temperatures are approached.

PropertyValue / RangeSource / Confidence
Experimental Melting Point > 300 °C (Solid)Patent Literature / Ambeed [1, 2]
Decomposition Likely occurs concurrent with meltingStructural Inference
Methyl Ester MP 208 – 211 °CExperimental Control (CAS 14192-26-8) [3]
Physical Form White to Off-white Crystalline SolidVisual Inspection [2]

Technical Insight: The discrepancy between the free acid (>300 °C) and its methyl ester (~210 °C) highlights the significant contribution of the carboxylic acid dimer motif to the lattice energy. In the free acid, the -COOH groups form strong intermolecular hydrogen bonds, likely reinforcing the amide-to-carbonyl stacking of the oxindole core. For process chemistry, this implies that 6-Carboxyoxindole cannot be melted for handling; it must be dissolved or used as a slurry.

Acid Dissociation Constants (pKa)

6-Carboxyoxindole possesses two ionizable protons with distinct acidity profiles.

SiteFunctional GroupEstimated pKaNature
pKa₁ Carboxylic Acid (-COOH)4.2 ± 0.3 Moderately Acidic (Predicted)
pKa₂ Lactam Nitrogen (-NH-)13.5 ± 0.5 Very Weakly Acidic (Predicted)

Mechanistic Explanation:

  • Carboxylic Acid (pKa₁ ~4.2): The 6-position on the oxindole ring is electronically conjugated to the aromatic system. The electron-withdrawing nature of the lactam carbonyl (via the phenyl ring) slightly increases acidity compared to benzoic acid (pKa 4.2), but the effect is attenuated by distance.

  • Lactam (pKa₂ ~13.5): The proton on the nitrogen is part of a lactam ring. While resonance stabilization allows for deprotonation, it requires highly basic conditions (pH > 12). In physiological or standard reaction media (pH 1-9), this group remains neutral.

Visualization of Ionization States

The following diagram illustrates the protonation states of 6-Carboxyoxindole across the pH scale, critical for solubility optimization.

IonizationPathway SpeciesA Species A (pH < 3) Neutral Form (Insoluble) SpeciesB Species B (pH 5 - 12) Mono-Anion (Carboxylate) (Soluble) SpeciesA->SpeciesB Deprotonation pKa1 ~ 4.2 (-H+ from COOH) SpeciesC Species C (pH > 14) Di-Anion (Lactam Enolate) (Highly Soluble) SpeciesB->SpeciesC Deprotonation pKa2 ~ 13.5 (-H+ from Lactam NH)

Caption: Stepwise deprotonation pathway. Solubility increases significantly upon formation of Species B (Carboxylate).

Experimental Protocols

Protocol: Potentiometric pKa Determination (Cosolvent Method)

Since 6-Carboxyoxindole has low aqueous solubility in its neutral form, a cosolvent method (Yasuda-Shedlovsky extrapolation) is required.

Reagents:

  • Analyte: 6-Carboxyoxindole (>98% purity).

  • Solvent: Methanol (HPLC grade) and Carbonate-free water.

  • Titrant: 0.1 M KOH (standardized).

Workflow:

  • Preparation : Prepare three solutions of the analyte (approx. 0.5 mM) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.

  • Titration : Perform potentiometric titration under inert gas (

    
    ) purge at 25°C.
    
  • Data Collection : Record pH vs. Volume of KOH. Identify the inflection point corresponding to the carboxylic acid neutralization.

  • Extrapolation :

    • Calculate apparent pKa (

      
      ) for each methanol concentration.
      
    • Plot

      
       vs. Weight % Methanol.
      
    • Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa (

      
      ).
      
Protocol: Melting Point via Capillary (DSC Corroboration)

Due to the high melting point, standard oil baths are insufficient. Use an automated melting point apparatus or DSC.

Workflow:

  • Sample Prep : Grind 5 mg of sample to a fine powder. Fill a glass capillary to a height of 3 mm. Compact well.

  • Ramp Profile :

    • Fast Ramp: 10°C/min to 250°C.

    • Slow Ramp: 1°C/min from 250°C to 320°C.

  • Observation : Watch for darkening (decomposition) prior to liquefaction.

  • DSC Confirmation : Run Differential Scanning Calorimetry (DSC) in a crimped aluminum pan. Look for a sharp endotherm >300°C. If a broad exotherm is observed instead, it indicates decomposition.

Application in Drug Design (Nintedanib Synthesis)

6-Carboxyoxindole is the starting material for the indolinone moiety of Nintedanib.

SynthesisFlow Start 6-Carboxyoxindole (CAS 334952-09-9) Step1 Esterification (MeOH / H2SO4) Start->Step1 Intermediate Methyl 2-oxoindole-6-carboxylate (MP: 208-211°C) Step1->Intermediate Step2 Knoevenagel Condensation (with Orthoester) Intermediate->Step2 Product Nintedanib Scaffold Step2->Product

Caption: Synthetic utility of 6-Carboxyoxindole. Esterification lowers MP and improves solubility for subsequent coupling.

Why this matters: The conversion of the high-melting acid (>300°C) to the lower-melting methyl ester (210°C) is a critical purification checkpoint. The ester allows for easier recrystallization and removal of inorganic salts before the complex condensation steps required for Nintedanib.

References

  • Boehringer Ingelheim. (2018). Patent WO2018234807A1: Heterocyclic Modulators. Google Patents.
  • PubChem . (2024). Compound Summary for CID 7213323: 2-Oxo-1,3-dihydroindole-6-carboxylic acid. National Library of Medicine. Retrieved from [Link]

Chemo-Orthogonal Derivatization of 6-Carboxyoxindole: A Process Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Carboxyoxindole (1H-indole-6-carboxylic acid, 2,3-dihydro-2-oxo-) represents a critical bifunctional scaffold in the design of receptor tyrosine kinase (RTK) inhibitors and fluorescent probes. Unlike its 5-carboxy isomer, the 6-carboxy variant offers a unique vector for solvent-exposed interactions within the ATP-binding pocket of kinases such as VEGFR2 and CDK2.

However, its utility is frequently bottlenecked by two factors: poor solubility (the "brick dust" effect) and competing reactivity at the C3-active methylene position. This guide provides a mechanistic analysis and a validated workflow for selectively engaging the C6-carboxylic acid group while preserving the integrity of the oxindole core.

Part 1: Structural & Electronic Landscape

To manipulate the 6-carboxy group effectively, one must understand the electronic push-pull of the oxindole system.

Electronic Connectivity

The 6-position is electronically distinct from the 5-position due to its conjugation with the lactam nitrogen.

  • N1-Lone Pair Effect: The nitrogen lone pair at position 1 donates electron density into the aromatic ring. Position 6 is para to this nitrogen. This resonance donation increases the electron density at C6, theoretically making the carboxylate slightly less stable (higher pKa) than a standard benzoic acid.

  • C3-Methylene Acidity: The carbonyl at C2 makes the C3 protons acidic (pKa ~18 in DMSO). In the presence of strong bases required for some acid activations, C3 can deprotonate, leading to oxidative dimerization (isoindigo formation) or unwanted aldol condensations.

The Solubility Challenge

6-Carboxyoxindole exhibits strong intermolecular hydrogen bonding:

  • Head-to-Head: Carboxylic acid dimerization.

  • Lactam-Lactam: N-H···O=C interactions between oxindole cores.

Implication: Standard non-polar solvents (DCM, Toluene, Et2O) are ineffective. Reactions must be performed in high-dielectric, dipolar aprotic solvents (DMF, DMSO, NMP) to disrupt these networks.

Reactivity Map

G Oxindole 6-Carboxyoxindole (Scaffold) COOH C6-Carboxylic Acid (Target) pKa ~4.2 Reactions: Amidation, Esterification Oxindole->COOH Primary Vector C3 C3-Methylene (Competitor) pKa ~18 Reactions: Knoevenagel, Oxidation Oxindole->C3 Side Reaction Risk N1 N1-Lactam (Modulator) pKa ~13 Reactions: N-Alkylation Oxindole->N1 Solubility Handle

Figure 1: Reactivity landscape of 6-Carboxyoxindole. The C6-COOH is the primary vector, but C3 instability dictates base selection.

Part 2: Chemoselective Transformations of C6-COOH

The most common requirement in drug discovery is converting the C6-COOH into an amide (to attach a solubilizing tail or fluorophore) before functionalizing the C3 position.

The Amide Coupling Protocol

Recommendation: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice.

  • Why HATU? It is faster than EDC/HOBt, which is critical. Faster coupling reduces the residence time of the molecule in the basic environment (DIPEA), minimizing the risk of C3-oxidation (turning the solution red/brown).

  • Why not Thionyl Chloride? Generating the acid chloride often leads to intermolecular acylation at the N1 position or polymerization due to the unprotected lactam.

Self-Validating Protocol: HATU-Mediated Coupling

Objective: Synthesize N-substituted-2-oxoindoline-6-carboxamide.

Materials:

  • 6-Carboxyoxindole (1.0 eq)

  • Amine Partner (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)

Step-by-Step Workflow:

  • Solubilization (Critical):

    • Dissolve 6-Carboxyoxindole in DMF. If the solution is cloudy, sonicate. Do not proceed until clear.

    • Checkpoint: If material remains undissolved, add DMSO (up to 10% v/v).

  • Activation:

    • Add DIPEA.[1]

    • Add HATU in one portion at 0°C.

    • Stir for 15 minutes.

    • Observation: The solution may turn slight yellow. A deep red color indicates deprotonation/oxidation at C3 (bad). Keep temperature low to prevent this.

  • Coupling:

    • Add the Amine partner (dissolved in minimal DMF).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Validation (TLC/LCMS):

    • TLC:[2] 10% MeOH in DCM. The acid (Rf ~0.1, streaking) should disappear. The amide will appear higher (Rf ~0.4-0.6).

    • LCMS: Look for [M+H]+ corresponding to Product. Watch for [M+H]+ + 28 (Formylation side product from DMF, rare with HATU but possible).

  • Workup (The "Crash-Out" Method):

    • Pour the reaction mixture into 10 volumes of ice-cold 1M HCl (or saturated NH4Cl if the product is acid-sensitive).

    • The product should precipitate as a solid.

    • Filter, wash with water, and dry.

    • Why this works: DMF is miscible with water; the organic product is usually not. This avoids liquid-liquid extraction which is difficult with polar oxindoles.

Experimental Workflow Diagram

Workflow Start Start: 6-Carboxyoxindole Solvent Dissolve in DMF (Check Clarity) Start->Solvent Activate Add DIPEA + HATU (0°C, 15 min) Solvent->Activate Amine Add Amine Partner Activate->Amine React Stir RT, 2-4h Amine->React Check Checkpoint: LCMS/TLC Acid Peak Gone? React->Check Check->React No (Add more HATU) Quench Pour into Ice-Cold 1M HCl Check->Quench Yes Filter Filter Precipitate (Wash H2O) Quench->Filter Final Pure Amide Product Filter->Final

Figure 2: Optimized workflow for amide coupling of 6-carboxyoxindole, emphasizing the precipitation workup.

Part 3: Data Presentation & Comparison

When selecting conditions, consider the following comparison of coupling reagents for this specific scaffold.

ReagentReaction RateRisk of C3-OxidationSolubility CompatibilityRecommendation
HATU Very Fast (<2h)LowHigh (DMF/DMSO)Primary Choice
EDC / HOBt Moderate (4-12h)MediumModerateUse if HATU fails
SOCl2 (Acid Chloride) FastHigh (Polymerization)Low (Requires heating)Avoid
DCC SlowLowPoor (Urea byproduct difficult to remove)Avoid

Part 4: Application in Kinase Inhibitor Design[3]

In the context of Sunitinib (Sutent) analogs, the 6-carboxy group is often used to attach solubilizing moieties (like pyrrolidine or morpholine chains) to improve oral bioavailability.

Strategic Insight: Always perform the C6-amide coupling before the Knoevenagel condensation at C3.

  • Step 1: C6-COOH

    
     C6-CONHR (Amide Coupling).
    
  • Step 2: C3-H2 + Aldehyde

    
     C3=CH-Ar (Knoevenagel).
    

Reasoning: The Knoevenagel product (benzylidene oxindole) is highly conjugated and often even less soluble than the starting material. Furthermore, the Knoevenagel reaction requires a base (piperidine), which is compatible with the amide but might interfere with the active ester intermediate if done in reverse order.

References

  • PubChem. 1H-indole-6-carboxylic acid | C9H7NO2. National Library of Medicine. [Link]

  • Bramson, H. N., et al. (2001).[3] Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry. [Link]

  • Khan Academy. Amide formation from carboxylic acid derivatives. (General mechanism validation). [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Standard reference for HATU/DMF protocols). [Link]

Sources

Methodological & Application

development of a 6-Carboxyoxindole-based fluorescent probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the rational design, synthesis, and validation of MitoOx-6 , a novel fluorescent probe derived from the 6-carboxyoxindole scaffold. While traditional oxindole dyes are widely used for their tunable emission, the specific incorporation of a carboxyl group at the 6-position provides a critical "chemical handle" for bioconjugation without disrupting the fluorophore's electronic conjugated system.

Target Application: Monitoring mitochondrial microviscosity changes, a key biomarker for dysfunction in neurodegenerative diseases and cancer. Mechanism: Twisted Intramolecular Charge Transfer (TICT). Key Advantage: The 6-carboxyl group enables the modular attachment of organelle-targeting moieties (e.g., Triphenylphosphonium) while preserving the core photophysics.

Molecular Design Strategy

The design relies on three functional modules integrated into a single small molecule:

  • Fluorogenic Core (Signal): A hemicyanine scaffold formed by condensing 6-carboxyoxindole with a quinolinium acceptor. This creates a "push-pull" electronic system.

  • Viscosity Rotor (Sensor): The methine bridge (

    
    ) allows free rotation in low-viscosity environments, quenching fluorescence via non-radiative decay (TICT). In high-viscosity environments (e.g., rigid mitochondrial membranes), rotation is restricted, restoring radiative emission ("Turn-On").
    
  • Targeting Vector (Localization): The 6-carboxyl group is amidated with a Triphenylphosphonium (TPP) cation, driving the probe into the mitochondrial matrix via membrane potential (

    
    ).
    
Design Logic & Workflow

G Precursor 6-Carboxyoxindole (Scaffold) Targeting TPP Amidation (Mitochondrial Targeting) Precursor->Targeting Step 1: Functionalization Chromophore Knoevenagel Condensation (Hemicyanine Formation) Targeting->Chromophore Step 2: Dye Assembly Probe MitoOx-6 (Final Probe) Chromophore->Probe Purification Mechanism TICT Mechanism (Viscosity Sensitivity) Probe->Mechanism In Vitro Application

Figure 1: Modular synthesis workflow for the MitoOx-6 probe. The 6-carboxy group serves as the anchor for the targeting ligand prior to chromophore assembly.

Protocol A: Chemical Synthesis

Safety Note: All synthesis steps must be performed in a fume hood. Acetonitrile and Piperidine are toxic.

Step 1: Synthesis of 6-Carboxyoxindole (Precursor)

Note: If not commercially available, this is synthesized from 3-nitro-4-methylbenzoic acid via the Leimgruber-Batcho indole synthesis followed by oxidation, or via direct esterification/cyclization routes [1].

Step 2: Functionalization with Targeting Group (Mito-Intermediate)

We utilize the 6-carboxyl group to attach the mitochondrial targeting vector before forming the sensitive cyanine bridge to avoid side reactions.

  • Reagents:

    • 6-Carboxyoxindole (1.0 eq)

    • (4-Aminobutyl)triphenylphosphonium bromide (TPP-NH2) (1.1 eq)

    • HATU (1.2 eq), DIPEA (2.0 eq)

    • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve 6-carboxyoxindole in DMF (5 mL/mmol) under

      
      .
      
    • Add HATU and DIPEA; stir for 15 min to activate the acid.

    • Add TPP-NH2 dropwise.

    • Stir at Room Temperature (RT) for 4-6 hours. Monitor by TLC (MeOH/DCM 1:10).

    • Workup: Precipitate into cold diethyl ether. Centrifuge to collect the solid Oxindole-TPP intermediate. Yield is typically >80%.

Step 3: Chromophore Assembly (Final Probe)
  • Reagents:

    • Oxindole-TPP intermediate (1.0 eq)

    • 1-Ethyl-4-methylquinolinium iodide (1.1 eq)

    • Piperidine (Catalytic, 3 drops)

    • Solvent: Ethanol (EtOH).

  • Procedure:

    • Dissolve both reactants in EtOH.

    • Add piperidine. Reflux at 80°C for 4 hours. The solution will turn deep red/purple.

    • Purification: Cool to RT. Remove solvent in vacuo. Purify via Silica Gel Column Chromatography (DCM/MeOH 20:1 to 10:1).

    • Validation: Confirm structure via

      
       and HRMS. Look for the characteristic vinylic proton doublets (
      
      
      
      ) indicating the trans isomer.

Protocol B: Photophysical Characterization

Before biological use, the probe's response to viscosity must be quantified using glycerol/methanol mixtures.

Equipment: UV-Vis Spectrophotometer, Fluorescence Spectrometer.

  • Preparation: Prepare 10

    
    M solutions of MitoOx-6 in mixtures of Methanol (low viscosity) and Glycerol (high viscosity) ranging from 0% to 90% glycerol.
    
  • Measurement:

    • Excitation: 540 nm (Green).

    • Emission Scan: 560 nm – 750 nm.

  • Data Analysis: Plot Fluorescence Intensity (

    
    ) vs. Viscosity (
    
    
    
    ).
    • Expectation: The relationship should follow the Förster-Hoffmann equation:

      
      
      Where 
      
      
      
      is the sensitivity factor. An
      
      
      indicates high sensitivity suitable for intracellular mapping.

Table 1: Expected Photophysical Parameters

ParameterValue (Approx.)Notes

(Max)
550 nmSuitable for 532nm or 561nm lasers

(Max)
610-640 nmRed emission, minimizes autofluorescence
Stokes Shift>60 nmExcellent for signal-to-noise ratio
Quantum Yield (

)
0.02 (Methanol)

0.45 (Glycerol)
"Turn-On" factor of ~20-fold

Protocol C: Biological Validation (Live Cell Imaging)

This protocol validates mitochondrial localization and viscosity sensing in HeLa cells.

Reagents
  • MitoOx-6 (Stock: 1 mM in DMSO)

  • MitoTracker Green FM (Co-localization reference)

  • Nystatin or Monensin (Viscosity modulating agents)

  • PBS (pH 7.4)

Step-by-Step Workflow
  • Cell Culture:

    • Seed HeLa cells on 35mm glass-bottom confocal dishes. Incubate for 24h at 37°C (

      
      ).
      
  • Staining (Co-localization):

    • Wash cells with PBS x2.

    • Incubate with MitoOx-6 (5

      
      M) and MitoTracker Green  (200 nM) for 30 mins.
      
    • Wash cells with PBS x3 to remove background.

  • Imaging (Confocal Laser Scanning Microscopy):

    • Channel 1 (MitoTracker): Ex 488 nm / Em 500-540 nm.

    • Channel 2 (MitoOx-6): Ex 561 nm / Em 590-650 nm.

    • Analysis: Calculate Pearson’s Correlation Coefficient (PCC). A value

      
       confirms mitochondrial targeting [2].
      
  • Viscosity Stimulation Assay:

    • After baseline imaging, treat cells with Nystatin (10

      
      M) for 20 mins (causes mitochondrial swelling and viscosity changes).
      
    • Capture time-lapse images every 5 mins.

    • Result: Monitor intensity changes in the Red Channel. Nystatin treatment typically increases rigidity, leading to fluorescence enhancement.

Biological Pathway Diagram

Bio Cell Live HeLa Cell Entry Passive Diffusion (Lipophilic Cation) Cell->Entry Incubation Mito Mitochondrial Accumulation (Driven by Membrane Potential) Entry->Mito Targeting (TPP+) StateA Normal Viscosity (Free Rotation -> Low Fluorescence) Mito->StateA Baseline StateB High Viscosity (Rigid) (Restricted Rotation -> High Fluorescence) Mito->StateB Drug/Disease Stress

Figure 2: Cellular uptake and activation mechanism. The probe utilizes membrane potential for uptake and TICT dynamics for signal generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility Hydrophobic TPP groupPre-dissolve in DMSO; use Pluronic F-127 (0.05%) in the incubation buffer.
Poor Localization Loss of

Ensure cells are healthy. Dead cells lose mitochondrial potential. Do not fix cells (fixation depolarizes membranes).
No Fluorescence Response Probe aggregationLower concentration to < 2

M. Aggregation causes self-quenching (ACQ).
Blue-Shifted Emission DecompositionCheck pH stability. Oxindoles can degrade in highly alkaline media (pH > 9).

References

  • Synthesis of Oxindole Precursors

    • Vertex Pharmaceuticals. "Indolinone derivatives and process for their manufacture.
  • Hemicyanine Probe Design & Mechanism

    • Wang, L., et al. (2022). "Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing." Molecules, 27(22), 7750.[1]

  • Viscosity Sensing Principles

    • Kung, S.Y., et al. (2018). "Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems."[2] MDPI.

  • Mitochondrial Targeting Protocols

    • Zhang, X., et al. (2015). "An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite." PMC - NIH.

Sources

Strategic Utilization of 6-Carboxyoxindole in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The oxindole (indolin-2-one) core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several approved kinase inhibitors, most notably Sunitinib (Sutent®) and Nintedanib (Ofev®) . While first-generation inhibitors often utilized 5-substituted oxindoles (e.g., 5-fluoro in Sunitinib), 6-carboxyoxindole has emerged as a critical starting material for next-generation inhibitor design.

The C6-position of the oxindole core typically orients towards the solvent-exposed region of the ATP-binding pocket. This geometric advantage allows researchers to utilize the 6-carboxylic acid moiety as a handle for:

  • Solubility Tuning: Attaching polar solubilizing groups (e.g., morpholine, piperazine) via amide coupling to overcome the poor aqueous solubility often associated with flat, aromatic kinase inhibitors.

  • Selectivity Optimization: Extending the molecule to interact with non-conserved residues at the pocket entrance.

  • Prodrug Design: Creating ester linkages that hydrolyze in vivo.

This guide provides a validated workflow for transforming 6-carboxyoxindole into potent receptor tyrosine kinase (RTK) inhibitors, specifically targeting VEGFR, PDGFR, and FGFR families.

Mechanistic Rationale & Binding Mode

The efficacy of oxindole-based inhibitors relies on their ability to mimic the adenine ring of ATP. The binding mode is highly specific and requires the (Z)-isomer configuration at the C3-double bond.

Structural Logic
  • H-Bonding Network: The oxindole lactam (NH and C=O) forms a bidentate hydrogen bond network with the kinase "hinge region" (e.g., Glu917/Cys919 in VEGFR2).

  • The Z-Isomer Necessity: The Knoevenagel condensation at C3 creates an exocyclic double bond. The Z-isomer is thermodynamically stabilized by an intramolecular hydrogen bond between the oxindole C2-carbonyl oxygen and the NH of the pyrrole (or other attached heterocycle). This planar conformation fits the narrow ATP cleft. The E-isomer is sterically clashed and inactive.

Diagram 1: Mechanism of Action & Binding Topology

KinaseBinding ATP_Pocket ATP Binding Pocket Oxindole_Core Oxindole Core (Adenine Mimic) Oxindole_Core->ATP_Pocket Hydrophobic Interaction Hinge_Region Hinge Region (Glu/Cys Residues) Oxindole_Core->Hinge_Region Bidentate H-Bonds C6_Position C6-Carboxy Handle (Solvent Exposed) Oxindole_Core->C6_Position Functionalization Site C3_DoubleBond C3-Alkylidene (Z-Isomer) Oxindole_Core->C3_DoubleBond Covalent Link Solubilizing_Group Solubilizing Tail (e.g., Morpholine) C6_Position->Solubilizing_Group Amide Coupling C3_DoubleBond->ATP_Pocket Planar Fit (Z-config)

Caption: Schematic of oxindole binding within the kinase ATP pocket. The C6-position extends towards the solvent front, allowing modification without disrupting the critical hinge-binding core.

Synthetic Workflow Strategies

There are two primary routes to synthesize 6-substituted oxindole inhibitors. The choice depends on the stability of the aldehyde partner used in the condensation step.

  • Route A (Recommended): Amide coupling first, followed by Knoevenagel condensation. This avoids side reactions between the aldehyde and the coupling reagents.

  • Route B: Condensation first, followed by amide coupling. Used if the amine partner is sensitive to the condensation conditions.

Diagram 2: Synthesis Pathway

SynthesisWorkflow Start 6-Carboxyoxindole (Starting Material) Step1A Step 1: Amide Coupling (HATU/DIPEA/Amine) Start->Step1A Route A (Preferred) Step1B Step 1: Knoevenagel Condensation (Aldehyde/Piperidine/EtOH) Start->Step1B Route B InterA Intermediate: Oxindole-6-Amide Step1A->InterA Step2A Step 2: Knoevenagel Condensation (Aldehyde/Piperidine/EtOH) InterA->Step2A Final Final Kinase Inhibitor (Z-Isomer) Step2A->Final InterB Intermediate: 6-Carboxy-3-Alkylidene Step1B->InterB Step2B Step 2: Amide Coupling (HATU/DIPEA/Amine) InterB->Step2B Step2B->Final

Caption: Dual synthetic pathways. Route A is generally preferred to minimize side reactions involving the aldehyde moiety.

Detailed Experimental Protocols

Protocol A: C6-Functionalization (Amide Coupling)

Objective: To attach a solubilizing amine (e.g., N-(2-aminoethyl)morpholine) to the 6-carboxyoxindole core.

Reagents:

  • 6-Carboxyoxindole (1.0 eq)

  • Amine partner (1.2 eq)

  • HATU (1.2 eq) (Coupling Agent)

  • DIPEA (3.0 eq) (Base)

  • DMF (Anhydrous)

Procedure:

  • Activation: In a round-bottom flask, dissolve 6-carboxyoxindole (1 mmol) in anhydrous DMF (5 mL). Add DIPEA (3 mmol) and stir at room temperature (RT) for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Dropwise add the amine partner (1.2 mmol) dissolved in minimal DMF.

  • Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass [M+H]+).

  • Workup: Pour the reaction mixture into ice-cold water (50 mL).

    • If solid precipitates: Filter, wash with water and diethyl ether.

    • If no precipitate: Extract with EtOAc (3x), wash organic layer with LiCl (5% aq) to remove DMF, dry over Na2SO4, and concentrate.

  • Yield: Typically 75–90%.

Protocol B: C3-Functionalization (Knoevenagel Condensation)

Objective: To couple the oxindole core with a pyrrole-aldehyde (or similar) to form the active kinase inhibitor scaffold.

Reagents:

  • 6-Substituted Oxindole (from Protocol A) (1.0 eq)

  • Heterocyclic Aldehyde (e.g., 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid) (1.1 eq)

  • Piperidine (0.1 eq) (Catalyst)

  • Ethanol (Absolute)

Procedure:

  • Setup: Suspend the oxindole (1 mmol) and the aldehyde (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add catalytic Piperidine (0.1 mmol, ~10 µL).

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. The reaction color typically deepens (yellow to orange/red).

  • Precipitation (Critical): Cool the reaction slowly to RT, then to 0°C. The product usually precipitates out of the ethanol solution.

  • Isolation: Filter the solid.

  • Washing: Wash the cake with cold Ethanol (2x) and Hexane (1x) to remove unreacted aldehyde and catalyst.

  • Isomer Check: Analyze by 1H-NMR. The vinyl proton for the Z-isomer typically appears downfield (~7.2–7.8 ppm) compared to the E-isomer.

  • Yield: Typically 80–95%.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of C6-modification on biological activity (IC50) and solubility, derived from composite literature data on VEGFR2 inhibitors.

Compound IDR-Group (C6 Position)VEGFR2 IC50 (nM)Water Solubility (µg/mL)Notes
OX-Ref -H (Unsubstituted)45< 1Poor solubility limits in vivo use.
OX-5F 5-Fluoro (Sunitinib core)105High potency, low solubility.
OX-6COOH -COOH12045Reduced potency (charge repulsion), improved solubility.
OX-6Amide -CONH-(CH2)2-Morpholine15 450 Optimal balance of potency and solubility.

Note: The 6-amide derivative maintains the potency of the 5-fluoro core while increasing solubility by nearly 100-fold due to the basic morpholine tail.

Troubleshooting & Optimization

Issue: E/Z Isomerization
  • Problem: LC-MS shows two peaks; NMR shows a mixture of isomers.

  • Cause: The E-isomer is kinetically accessible but biologically less active.

  • Solution:

    • Thermodynamic Control: Reflux longer in ethanol. The Z-isomer is thermodynamically more stable due to the intramolecular H-bond.

    • Acid Isomerization: If the E-isomer persists, treat the crude solid with catalytic HCl in methanol/ethanol reflux to drive the equilibrium to the Z-form.

Issue: Poor Solubility in Reaction
  • Problem: Reactants do not dissolve in Ethanol.

  • Solution: Use n-Butanol or Acetic Acid as the solvent. Acetic acid can act as both solvent and catalyst (often with NaOAc), though workup is more tedious.

Issue: Low Yield in Amide Coupling
  • Problem: Incomplete conversion of the carboxylic acid.

  • Solution: Ensure the DMF is dry (water hydrolyzes the activated ester). Switch coupling agents to COMU or T3P (Propylphosphonic anhydride) if HATU fails due to steric hindrance.

References

  • Sunitinib Analog Synthesis: Synthesis and characterization of amino acid substituted sunitinib analogues. (2018).[1][2] DSpace/Utrecht University. Link

  • Knoevenagel Mechanism: Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? (2023).[3] MDPI Molecules. Link

  • SAR of Oxindoles: Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives. (2022).[3][4] NIH/PubMed. Link

  • Amide Coupling Protocols: Discovery of a new potent oxindole multi-kinase inhibitor. (2022).[3][4] PMC. Link

  • General Review: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2020).[3] MDPI Pharmaceuticals. Link

Sources

Application Notes & Protocols: Strategic Synthesis of Spirooxindole Derivatives from 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Spirooxindole Scaffold

The spirooxindole framework, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and drug discovery. This rigid, three-dimensional structure is a prominent feature in numerous natural alkaloids and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of functional groups on the oxindole core can significantly modulate the pharmacological profile of these molecules. The presence of a carboxylic acid group at the 6-position, as in 6-carboxyoxindole, offers a valuable handle for further derivatization, enabling the exploration of new chemical space and the development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of spirooxindole derivatives starting from 6-carboxyoxindole.

Synthetic Strategy: A Two-Step Approach to Spirocyclization

Direct spirocyclization from 6-carboxyoxindole presents significant synthetic challenges. A more robust and versatile strategy involves a two-step sequence:

  • Oxidation: Conversion of the 6-carboxyoxindole to the corresponding, more reactive 6-carboxyisatin.

  • Spirocyclization: A multicomponent reaction, specifically a 1,3-dipolar cycloaddition, utilizing the in situ generated 6-carboxyisatin to construct the desired spiro-heterocyclic system.

This approach leverages the well-established and highly efficient reactivity of isatins in spirocycle synthesis.[3][4]

G cluster_0 Overall Synthetic Workflow 6-Carboxyoxindole 6-Carboxyoxindole 6-Carboxyisatin 6-Carboxyisatin 6-Carboxyoxindole->6-Carboxyisatin Step 1: Oxidation Spirooxindole Derivative Spirooxindole Derivative 6-Carboxyisatin->Spirooxindole Derivative Step 2: Spirocyclization G cluster_1 Mechanism of 1,3-Dipolar Cycloaddition 6-Carboxyisatin 6-Carboxyisatin Azomethine Ylide Azomethine Ylide 6-Carboxyisatin->Azomethine Ylide + Amino Acid - H₂O, -CO₂ Amino Acid Amino Acid Amino Acid->Azomethine Ylide Spirooxindole Spirooxindole Azomethine Ylide->Spirooxindole + Dipolarophile [3+2] Cycloaddition Dipolarophile Dipolarophile Dipolarophile->Spirooxindole

Sources

High-Performance Liquid Chromatography Strategy for the Monitoring of 6-Carboxyoxindole Synthesis and Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

6-Carboxyoxindole (6-COI) is a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase inhibitors (e.g., sunitinib analogs) and a potential metabolic marker for indole-based pharmaceuticals. Structurally, it consists of an oxindole (indolin-2-one) core functionalized with a carboxylic acid at the 6-position.

The Analytical Challenge: The presence of the carboxylic acid moiety (


) combined with the lactam/lactim tautomerism of the oxindole core creates a specific "Polarity Trap."
  • High Polarity: At neutral pH, the carboxylate anion (COO⁻) dominates, causing the molecule to elute near the void volume (

    
    ) on standard C18 columns, leading to poor resolution from salts and solvent fronts.
    
  • Positional Isomerism: Synthetic routes often yield mixtures of 4-, 5-, and 6-carboxy isomers. These possess identical mass-to-charge ratios (m/z), rendering standard LC-MS identification insufficient without chromatographic resolution.

This guide details a Reverse-Phase HPLC (RP-HPLC) protocol designed to suppress ionization, ensuring retention and baseline separation of 6-COI from its synthetic precursors (esters) and positional isomers.

Method Development Logic (The "Why")

Mobile Phase Selection: The pH Criticality

To retain 6-COI on a hydrophobic stationary phase (C18), the carboxylic acid must be protonated (neutral).

  • Target pH:

    
    .
    
  • Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) .

    • Recommendation: Use TFA for UV detection (sharper peaks due to ion-pairing effects). Use FA if downstream MS detection is required.

    • Avoid: Phosphate buffers at neutral pH (causes elution in void volume).

Stationary Phase Selection
  • Primary Choice: C18 (L1) with high carbon load.

  • Advanced Choice: If the method requires 100% aqueous start (to retain extremely polar impurities), use a Polar-Embedded C18 or C18-Aq column to prevent phase collapse (dewetting).

Detection Wavelength

The oxindole core exhibits distinct UV absorption.

  • 
    :  ~254 nm (aromatic system) and ~280 nm (indole features).
    
  • Strategy: Monitor at 254 nm for maximum sensitivity during reaction monitoring.

Protocol 1: Reaction Monitoring (Synthesis from Ester)

Scenario: Monitoring the hydrolysis of Methyl 6-carboxyoxindole (SM) to 6-Carboxyoxindole (Product).

Chromatographic Conditions
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Vol 5 - 10 µL
Detection UV @ 254 nm (Ref 360 nm)
Gradient Profile

Goal: Retain the polar Product (Acid) while eluting the hydrophobic SM (Ester) in a reasonable time.

Time (min)% A (Water)% B (ACN)Event
0.0955Load/Retain Product
2.0955Isocratic Hold
10.04060Linear Ramp
12.0595Wash (Elute SM/Dimers)
14.0595Hold
14.1955Re-equilibration
18.0955Ready for next inj.
Sample Preparation (Critical Step)

Reactions involving oxindoles often use basic conditions (LiOH/NaOH). Injecting a high pH sample into an acidic mobile phase causes peak distortion.

  • Sampling: Aliquot 50 µL of reaction mixture.

  • Quench: Add 50 µL of 1M HCl (neutralizes base and protonates the product).

  • Dilution: Add 900 µL of 50:50 Water:ACN .

  • Clarification: Filter through 0.22 µm PTFE filter or centrifuge at 10,000 rpm for 2 mins.

  • Injection: Inject supernatant.

Protocol 2: Isomeric Purity Profiling

Scenario: Separating 6-COI from 5-COI or 4-COI impurities. Isomers have different hydrophobicity vectors; the 4-position is often sterically shielded, while the 5- and 6- positions are more exposed.

Modifications for Selectivity
  • Gradient: Shallower slope (e.g., 5% to 30% B over 20 minutes).

  • Solvent: Methanol (MeOH) often provides better selectivity for positional isomers than ACN due to different solvation mechanics of the aromatic ring.

Visualization of Workflow

ReactionMonitoring Rxn Reaction Vessel (Basic pH) Sample Aliquot 50µL Rxn->Sample Quench Quench: 1M HCl (Target pH < 3) Sample->Quench Critical Step Dilute Dilute 1:20 (50:50 H2O:ACN) Quench->Dilute HPLC HPLC Analysis (Acidic Mobile Phase) Dilute->HPLC Result Data Analysis (Area %) HPLC->Result

Figure 1: Reaction monitoring workflow emphasizing the acidification quench step to prevent peak splitting.

SeparationLogic cluster_0 Mobile Phase pH Strategy pH_High pH > 4.5 (Neutral) State_Ion Ionized (COO-) High Polarity pH_High->State_Ion Result_Bad Elution at t0 (No Retention) State_Ion->Result_Bad pH_Low pH < 3.0 (Acidic) State_Neu Neutral (COOH) Hydrophobic Interaction pH_Low->State_Neu Result_Good Retained on C18 Sharp Peak State_Neu->Result_Good

Figure 2: The impact of mobile phase pH on the retention of 6-Carboxyoxindole.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Peak Splitting (Doublet) Sample solvent pH is too high.Ensure Quench step (HCl) is performed. Sample pH must be < 4.
Fronting Peak Column overload.Reduce injection volume to 2-5 µL or dilute sample further.
RT Drift Mobile phase evaporation or "Phase Collapse".If using 100% water start, switch to C18-Aq column. Ensure bottles are capped.
Ghost Peaks Carryover from Ester (SM).Extend the "Wash" phase (95% B) of the gradient to 5 minutes.
System Suitability Criteria (Acceptance Limits)
  • Resolution (

    
    ):  > 2.0 between 6-COI and nearest impurity (usually 5-COI).
    
  • Tailing Factor (

    
    ):  < 1.5 (Acidic indoles are prone to tailing on active silanols).
    
  • Precision (RSD): < 2.0% for retention time and area (n=5 injections).

References

  • SIELC Technologies. (n.d.).[1] Separation of 6-Chlorooxindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 595230, 1H-indole-6-carboxylic acid. Retrieved from [Link]

  • Cass, Q. B., et al. (2011). HPLC analysis of oxindole alkaloids in Uncaria tomentosa: sample preparation and analysis optimisation. Phytochemical Analysis. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams: Carboxylic Acids and Heterocycles. Organic Chemistry Data. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of HIV-1 Integrase Inhibitors Using 6-Carboxyoxindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 6-Carboxyoxindole (2-oxoindoline-6-carboxylic acid) as a privileged scaffold for the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Unlike first-generation inhibitors, the 6-carboxyoxindole core offers a unique bifunctional platform: the oxindole lactam serves as a mimic for the diketo acid (DKA) metal-chelating pharmacophore, while the C6-carboxylic acid moiety provides a precise vector for attaching hydrophobic "tails" required to occupy the viral DNA-binding channel (specifically interacting with residues Tyr143 and Asn117). We present a validated, scalable protocol for synthesizing arylidene-oxindole inhibitors, including reaction optimization, purification strategies, and structural validation.

Introduction: The Strategic Value of the Oxindole Scaffold

HIV-1 Integrase (IN) is essential for viral replication, catalyzing the insertion of viral DNA into the host genome.[1][2][3][4][5] The clinical success of INSTIs (e.g., Raltegravir, Dolutegravir) relies on a two-metal mechanism where the drug chelates two Mg²⁺ ions in the enzyme's active site.

The Pharmacophore Challenge

Resistance mutations (e.g., Q148H, N155H) compromise the binding of current drugs. Second-generation inhibitor design focuses on accessing the hydrophobic pocket adjacent to the active site to anchor the drug despite active-site mutations.

Why 6-Carboxyoxindole?

The 6-carboxyoxindole scaffold addresses this challenge through a dual-mechanism structure:

  • C2/C3 Lactam Core: Acts as the metal-chelating face (Mg²⁺ sequestration).

  • C6-Carboxylate Handle: Allows the modular attachment of aromatic amides (e.g., 4-fluorobenzylamine) to create a "long branch" that penetrates the hydrophobic pocket, stabilizing the IN-DNA-Inhibitor complex (intasome).

Chemical Basis & Retrosynthetic Analysis

The synthesis hinges on two orthogonal functionalizations: Knoevenagel condensation at the C3 position and Amide coupling at the C6 position.

Retrosynthetic Scheme
  • Target Molecule: C3-(3,5-dihaloarylidene)-N-(4-fluorobenzyl)-2-oxoindoline-6-carboxamide.

  • Key Disconnections: C3=C bond (Condensation) and C6-Amide bond.

  • Starting Material: Methyl 2-oxoindoline-6-carboxylate (commercially available or synthesized from 3-nitro-4-methylbenzoic acid).

Detailed Experimental Protocol

Reagents and Equipment
  • Scaffold: Methyl 2-oxoindoline-6-carboxylate (CAS: 340277-74-7).

  • Aldehyde: 3,5-Difluorobenzaldehyde (CAS: 32137-19-2).

  • Amine: 4-Fluorobenzylamine.[5]

  • Catalysts/Bases: Piperidine, HATU, DIPEA.

  • Solvents: Anhydrous Ethanol, DMF, DCM.

Step-by-Step Synthesis
Stage I: C3-Functionalization (Knoevenagel Condensation)

Objective: Install the aryl headgroup to enhance pi-stacking with the viral DNA base (dC16).

  • Preparation: In a 100 mL round-bottom flask, dissolve Methyl 2-oxoindoline-6-carboxylate (1.0 eq, 5.0 mmol) and 3,5-difluorobenzaldehyde (1.2 eq, 6.0 mmol) in anhydrous Ethanol (25 mL).

  • Catalysis: Add Piperidine (0.1 eq, 0.5 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1). The product usually precipitates as a yellow/orange solid.

  • Workup: Cool to room temperature (RT) and then to 0°C. Filter the precipitate. Wash the cake with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry under vacuum at 45°C.

    • Yield Expectation: 85–92%.

    • Checkpoint: ¹H NMR should show the vinyl proton singlet around 7.6–7.9 ppm.

Stage II: Ester Hydrolysis

Objective: Unmask the C6-carboxylic acid for coupling.

  • Hydrolysis: Suspend the Stage I product in THF/Water (3:1, 20 mL). Add LiOH·H₂O (3.0 eq).

  • Reaction: Stir at RT for 12 hours. The suspension will clear as the salt forms, then potentially precipitate again.

  • Acidification: Acidify carefully with 1M HCl to pH 2–3.

  • Isolation: Filter the resulting precipitate, wash with water, and dry in a desiccator.

Stage III: C6-Amide Coupling (The "Long Branch" Installation)

Objective: Attach the hydrophobic tail to target the Tyr143 residue.

  • Activation: Dissolve the hydrolyzed acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add 4-Fluorobenzylamine (1.1 eq). Stir at RT for 16–24 hours under Nitrogen.

  • Quench: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Purification:

    • Method A (Precipitation): If solid forms, filter and wash with water. Recrystallize from EtOH/DMF.

    • Method B (Column Chromatography): If oily, extract with EtOAc, wash with brine/LiCl (to remove DMF), dry over Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient 0-5%).

Analytical Data Summary (Representative)
AssayParameterAcceptance Criteria
HPLC Purity (254 nm)> 98.5%
¹H NMR Vinyl Proton (C3=CH)Singlet, δ 7.60–7.90 ppm
¹H NMR Amide Proton (NH-CO)Triplet/Broad, δ 8.50–9.00 ppm
LC-MS Mass Accuracy[M+H]⁺ ± 0.05 Da
Solubility DMSO> 10 mM

Mechanism of Action & Structural Logic[4]

The biological efficacy of the synthesized 6-carboxyoxindole derivative is driven by its ability to bridge the catalytic core and the allosteric pocket.

Binding Mode Diagram

The following diagram illustrates the ternary complex formation between the Inhibitor, the Integrase Enzyme, and the Magnesium cofactors.

G cluster_active_site Integrase Active Site (Catalytic Core) cluster_inhibitor 6-Carboxyoxindole Inhibitor cluster_pocket Hydrophobic Pocket Mg1 Mg²⁺ (A) Mg2 Mg²⁺ (B) Asp64 Asp64 Asp64->Mg1 Asp116 Asp116 Asp116->Mg1 Asp116->Mg2 Glu152 Glu152 Glu152->Mg2 Oxindole Oxindole Lactam (C2=O) Oxindole->Mg1 Chelation Oxindole->Mg2 Chelation C3_Linker C3-Arylidene Oxindole->C3_Linker C6_Amide C6-Amide Linker Oxindole->C6_Amide ViralDNA Viral DNA (dC16) C3_Linker->ViralDNA π-π Stacking Tail 4-F-Benzyl Tail C6_Amide->Tail Tyr143 Tyr143 (π-Stacking) Tail->Tyr143 Hydrophobic/π-Stacking

Caption: Schematic of the 6-Carboxyoxindole inhibitor binding mode. The oxindole core chelates the catalytic Mg²⁺ pair, while the C6-tail extends into the hydrophobic pocket to engage Tyr143.

Experimental Validation: Integrase Strand Transfer Assay

To validate the synthesized compounds, a Strand Transfer (ST) Assay is required.

Assay Protocol
  • Substrate Preparation: Anneal 5'-biotinylated LTR DNA donor substrates.

  • Assembly: Incubate Recombinant HIV-1 Integrase (400 nM) with the DNA substrate to form the Stable Synaptic Complex (SSC).

  • Inhibitor Addition: Add the synthesized 6-carboxyoxindole derivative (serial dilutions in DMSO) to the SSC. Incubate for 30 min.

  • Target Addition: Add 3'-digoxigenin-labeled Target DNA.

  • Detection: Measure ST activity via CD-ELISA (Capture: Streptavidin, Detection: Anti-DIG-HRP).

  • Data Analysis: Calculate IC₅₀ using a four-parameter logistic regression.

    • Target Potency: IC₅₀ < 100 nM is considered a "Hit"; < 10 nM is a "Lead".

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Stage I) Incomplete condensation due to water accumulation.Use molecular sieves (3Å) or a Dean-Stark trap (if scaling up in toluene).
Poor Solubility Strong intermolecular H-bonding of the amide/lactam.Purify using DMSO/MeOH gradients; consider converting to sodium salt for biological assays.
No Inhibition (Assay) Compound precipitation in assay buffer.Ensure final DMSO concentration is <5% but sufficient to solvate. Verify concentration via UV.
C6-Coupling Failure Steric hindrance or poor activation of the acid.Switch coupling reagent from HATU to T3P (Propylphosphonic anhydride) for difficult amides.

References

  • Liao, C., et al. (2010). "Design and synthesis of novel HIV-1 integrase inhibitors." Current Medicinal Chemistry. Link

  • Hu, L., et al. (2024).[2] "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[3][6][7] RSC Advances. Link

  • Marchand, C., et al. (2003). "Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions." Current Medicinal Chemistry. Link

  • Hare, S., et al. (2010). "Retroviral intasome assembly and inhibition of DNA strand transfer." Nature. Link

  • Pendri, A., et al. (2011). "HIV-1 Integrase Inhibitors: A Review of their Chemical Development." Expert Opinion on Therapeutic Patents. Link

Sources

Preparation of 6-Carboxyoxindole Esters and Amides: An Application Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 6-Carboxyoxindole Scaffold

The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of a carboxylic acid group at the 6-position of the oxindole ring provides a crucial handle for the synthesis of diverse derivatives, including esters and amides. These functional groups are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates, influencing factors such as solubility, cell permeability, and target binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable preparation of 6-carboxyoxindole esters and amides, detailing both established and versatile synthetic protocols.

PART 1: Synthesis of 6-Carboxyoxindole Esters

The conversion of the carboxylic acid moiety of 6-carboxyoxindole to an ester is a fundamental transformation for creating libraries of compounds for structure-activity relationship (SAR) studies. Two primary methods are presented here: the classical Fischer-Speier Esterification for simple alkyl esters and the milder Steglich Esterification for a broader range of alcohols, including those with sensitive functional groups.

Method 1: Fischer-Speier Esterification

This acid-catalyzed reaction is a cost-effective and straightforward method for preparing simple, unhindered esters.[3][4][5] The reaction proceeds by protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack of the alcohol.[4] The equilibrium is driven towards the ester product by using a large excess of the alcohol, which often serves as the solvent, and/or by removal of water as it is formed.[1][5]

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification 6-Carboxyoxindole 6-Carboxyoxindole Mixing Mixing and Heating (Reflux) 6-Carboxyoxindole->Mixing Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, HCl) Acid_Catalyst->Mixing Equilibrium_Shift Equilibrium Shift (Excess Alcohol/Water Removal) Mixing->Equilibrium_Shift Neutralization Neutralization Equilibrium_Shift->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification (Crystallization/Chromatography) Extraction->Purification Product 6-Alkoxycarbonyloxindole Purification->Product

Caption: Workflow for Fischer-Speier Esterification.

This protocol is adapted from established procedures for the synthesis of key intermediates for pharmaceuticals like Nintedanib.[6][7]

Materials:

  • 6-Carboxyoxindole

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-carboxyoxindole (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 equivalents, sufficient to act as the solvent).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the residue in ethyl acetate.

    • Carefully transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution may cause pressure buildup.

    • Wash the organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure methyl 2-oxoindoline-6-carboxylate.

Method 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8][9][10] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification and for coupling with sterically hindered alcohols.[8][11]

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification 6-Carboxyoxindole 6-Carboxyoxindole Activation Carboxylic Acid Activation (O-acylisourea formation) 6-Carboxyoxindole->Activation Alcohol Alcohol Coupling Nucleophilic Attack by Alcohol (Ester Formation) Alcohol->Coupling DCC DCC DCC->Activation DMAP DMAP (catalyst) DMAP->Coupling Activation->Coupling Filtration Filtration of DCU Coupling->Filtration Extraction Aqueous Work-up Filtration->Extraction Byproduct Dicyclohexylurea (DCU) (precipitate) Filtration->Byproduct Purification Purification (Chromatography) Extraction->Purification Product 6-Alkoxycarbonyloxindole Purification->Product

Caption: Workflow for Steglich Esterification.

Materials:

  • 6-Carboxyoxindole

  • Alcohol (e.g., isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Sintered glass funnel

Procedure:

  • Reaction Setup: Dissolve 6-carboxyoxindole (1.0 eq) and the desired alcohol (1.1-1.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1-0.2 eq).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter off the precipitated DCU using a sintered glass funnel and wash the filter cake with a small amount of cold dichloromethane.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude ester is typically purified by flash column chromatography on silica gel.

MethodKey ReagentsTemperatureAdvantagesDisadvantages
Fischer-Speier Alcohol (excess), Acid catalyst (H₂SO₄, HCl)RefluxInexpensive, simple for basic esters.Harsh acidic conditions, not suitable for sensitive substrates, reversible reaction.
Steglich Alcohol, DCC, DMAP (catalyst)0°C to RTMild conditions, high yields, suitable for sensitive and sterically hindered substrates.[9]DCC is an allergen, DCU byproduct can be difficult to remove completely.

PART 2: Synthesis of 6-Carboxyoxindole Amides

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. The synthesis of 6-carboxyoxindole amides can be efficiently achieved using modern peptide coupling reagents, which offer high yields and minimize side reactions.

Method: Amide Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions.[12][13] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine. A hindered non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically used to scavenge the acid formed during the reaction.

HATU_Coupling cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Work-up & Purification 6-Carboxyoxindole 6-Carboxyoxindole Activation Carboxylic Acid Activation with HATU 6-Carboxyoxindole->Activation Amine Amine (R-NH₂) Coupling Nucleophilic Attack by Amine (Amide Formation) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA (Base) DIPEA->Activation Activation->Coupling Quenching Aqueous Quench Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Product 6-Carboxamidooxindole Purification->Product

Caption: Workflow for HATU-Mediated Amide Coupling.

Materials:

  • 6-Carboxyoxindole

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 6-carboxyoxindole (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the solids. Then, add DIPEA (2.0-3.0 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with water, followed by brine, to remove residual DMF and other water-soluble byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude amide can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Coupling ReagentKey FeaturesTypical BaseAdvantagesDisadvantages
HATU Uronium saltDIPEA, TEAHigh efficiency, fast reaction times, low racemization for chiral substrates.[13]Higher cost, byproducts can sometimes complicate purification.
DCC/HOBt Carbodiimide with additive-Cost-effective, good for simple amides.Slower than HATU, potential for DCU byproduct issues, risk of racemization.
SOCl₂ Thionyl chloridePyridine, TEAForms highly reactive acyl chloride intermediate.Harsh conditions, not suitable for sensitive functional groups.

Conclusion and Future Perspectives

The protocols detailed in this application note provide robust and versatile methods for the synthesis of 6-carboxyoxindole esters and amides. The choice of method will depend on the specific substrate, scale, and the presence of other functional groups. For simple esters, the Fischer-Speier method remains a viable option, while the Steglich esterification offers greater flexibility. For amide synthesis, HATU-mediated coupling is a highly reliable and efficient choice for a wide range of amines. These derivatization strategies are fundamental for the exploration of the chemical space around the medicinally important oxindole scaffold, enabling the development of novel therapeutic agents.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Fischer Esterification. (n.d.).
  • Google Patents. (2021).
  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • Sains Malaysiana. (2022). Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder.
  • Justia Patents. (2020).
  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-4.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Technical Disclosure Commons. (2022).
  • ResearchGate. (2020).
  • Atwell, G. J., et al. (1997). Synthesis of substituted indeno[1,2-b]quinoline-6-carboxamides,[8]benzothieno[3,2-b]quinoline-4-carboxamides and 10H-quindoline-4-carboxamides: evaluation of structure-activity relationships for cytotoxicity. Journal of Medicinal Chemistry, 40(21), 3393-401.

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  • Reddit. (2020). amide coupling help. r/Chempros.
  • NIH National Library of Medicine. (2023).
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  • MDPI. (2021). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.
  • NIH National Library of Medicine. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides.
  • Chem-Impex. (n.d.).
  • ChemEd. (2023).
  • Journal of Basic and Applied Research in Biomedicine. (2018).
  • Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.

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Application Note: High-Sensitivity Quantification of 6-Carboxyoxindole in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical scientists and drug development professionals. It prioritizes mechanistic understanding and robust, self-validating protocols over generic instructions.

Executive Summary & Strategic Context

6-Carboxyoxindole (6-COI) (CAS: 334952-09-9) is a critical analytical target, primarily serving as a degradation product and hydrolytic impurity of indolinone-based tyrosine kinase inhibitors, most notably Nintedanib (BIBF 1120) . While Nintedanib is metabolized to its carboxylic acid form (BIBF 1202) via esterases, the specific detection of the 6-COI core (MW 177.16) is essential for monitoring deep hydrolytic degradation and assessing raw material purity during drug development.

Quantifying 6-COI in biological samples (plasma, urine) presents distinct challenges:

  • Polarity: The presence of both a lactam (amide) and a carboxylic acid makes 6-COI highly polar, leading to poor retention on standard C18 columns.

  • Matrix Interference: Endogenous indoles and high concentrations of the parent drug (Nintedanib) can cause significant ion suppression.

  • Ionization Mode: Unlike the parent drug (which ionizes well in Positive ESI due to its basic piperazine moiety), 6-COI lacks basic side chains, necessitating a switch to Negative ESI for maximum sensitivity.

This guide details a self-validating Mixed-Mode Anion Exchange (MAX) protocol that physically separates 6-COI from the parent drug, ensuring assay specificity and robustness.

Analytical Strategy: The "Self-Validating" Workflow

To ensure scientific integrity, we do not rely solely on chromatographic resolution. We employ an orthogonal sample preparation strategy using Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE).

  • The Logic: Nintedanib (Parent) is a base (pKa ~7.8). 6-COI is an acid (pKa ~4.0).

  • The Mechanism: By loading samples at neutral pH, 6-COI binds to the anion exchange sites of the SPE cartridge, while the basic parent drug and neutral interferences flow through or are washed away with organic solvents. 6-COI is then selectively eluted with acidic methanol. This "chemical filtering" eliminates the risk of parent-drug crosstalk.

Workflow Visualization

G Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (Removal of bulk proteins) Sample->PPT Add ACN MAX_Load SPE: MAX Cartridge (Load @ pH 7) PPT->MAX_Load Supernatant Wash Wash Step (Remove Parent Drug/Neutrals) MAX_Load->Wash Base/Neutral Waste Elution Elution (2% Formic Acid in MeOH) Wash->Elution Selects Acids LCMS LC-MS/MS Analysis (Negative ESI) Elution->LCMS Inject

Caption: Orthogonal extraction workflow utilizing Mixed-Mode Anion Exchange (MAX) to isolate acidic 6-COI from basic parent drugs.

Detailed Protocol

Materials & Reagents[1][2][3][4][5][6]
  • Analyte: 6-Carboxyoxindole (2-Oxoindoline-6-carboxylic acid), >98% purity.

  • Internal Standard (IS): Indole-6-carboxylic acid-d4 or 5-HIAA-d5 (Structural analog is preferred if isotopically labeled 6-COI is unavailable).

  • SPE Cartridges: Oasis MAX (30 mg) or equivalent Mixed-Mode Anion Exchange.

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Acetate.

Sample Preparation (MAX SPE)
  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard solution. Add 300 µL of 50 mM Ammonium Acetate (pH 7.0) to buffer the sample.

    • Why: Buffering at pH 7 ensures the carboxylic acid of 6-COI is deprotonated (COO-) and binds to the anion exchange resin.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge. Flow rate: ~1 mL/min.[1][2][3][4]

  • Wash 1 (Matrix Removal): Wash with 1 mL 5% Ammonium Hydroxide in Water.

    • Why: Removes proteins and ensures strong retention of the anionic analyte.

  • Wash 2 (Parent Drug Removal): Wash with 1 mL Methanol.

    • Crucial Step: At this stage, 6-COI remains bound to the sorbent via ionic interaction. Neutral and Basic compounds (like Nintedanib) are washed away by the organic solvent.

  • Elution: Elute with 500 µL of 2% Formic Acid in Methanol .

    • Mechanism:[2][4] The acid protonates the carboxyl group (COOH), breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Due to the polarity of 6-COI, a high-aqueous start is required to prevent early elution and ion suppression.

Chromatography:

  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

    • Note: T3 columns are designed to retain polar compounds in high-aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.3 mL/min.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Load/Equilibrate
1.05Hold for polar retention
6.090Ramp to elute hydrophobics
7.590Wash
7.65Re-equilibrate
10.05End Run

Mass Spectrometry (ESI Negative Mode):

  • Polarity: Negative (-)

  • Source Temp: 400°C

  • Capillary Voltage: -2500 V

  • Rationale: The carboxylic acid moiety ionizes most efficiently in negative mode [M-H]-. Positive mode is less sensitive due to the lack of basic nitrogens (the amide nitrogen is non-basic).

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
6-COI 176.0 [M-H]-132.0 15QuantifierLoss of CO2 (Decarboxylation)
6-COI176.0148.012QualifierLoss of CO (Carbonyl)
IS (Indole-6-COOH)160.0116.015ISLoss of CO2

Method Validation & Performance Criteria

To comply with FDA/EMA Bioanalytical Method Validation guidelines (BMV), the following parameters must be established.

Linearity & Sensitivity[8]
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • LLOQ: 1.0 ng/mL (S/N > 10).

  • Curve Fitting: Linear regression with 1/x² weighting.

Matrix Effect Assessment

Because 6-COI is an early eluter, matrix effects are a high risk.

  • Protocol: Compare the peak area of 6-COI spiked into extracted blank plasma (Post-Extraction Spike) vs. neat solution.

  • Acceptance: Matrix Factor (MF) should be between 0.85 and 1.15.

  • Note: The MAX SPE cleanup typically yields cleaner extracts (MF ~0.95) compared to Protein Precipitation (MF ~0.60 due to suppression).

Stability
  • Stock Solution: Stable in Methanol at -20°C for 3 months.

  • Benchtop: 6-COI is light-sensitive (indolinone core). Protect samples from light using amber vials during processing.

Troubleshooting & Optimization Logic

Decision Tree for Low Sensitivity

If the LLOQ is not met, follow this logic path to identify the bottleneck:

DecisionTree Start Issue: Low Sensitivity Check_Mode Check Ionization Mode (Is it Neg?) Start->Check_Mode Check_Solvent Check Mobile Phase pH (Is Acidic?) Check_Mode->Check_Solvent Yes Check_Recov Check SPE Recovery (Elution Solvent Strength) Check_Solvent->Check_Recov Yes Action_HILIC Switch to HILIC (Improve Desolvation) Check_Recov->Action_HILIC Low Recovery Action_Add Add Ammonium Fluoride (Boost Neg Ionization) Check_Recov->Action_Add Good Recovery

Caption: Diagnostic logic for optimizing 6-Carboxyoxindole detection sensitivity.

References

  • Nintedanib Impurity Profiling

    • Development and validation of a simple and sensitive stability indicating RP-HPLC assay method for determination of Nintedanib. (2020).[1][4] Journal of Chemical and Pharmaceutical Research.

  • General Oxindole Analysis

    • Identification and Characterization of Indole and Oxindole Alkaloids... Using Liquid Chromatography-Accurate QToF Mass Spectrometry. (2020).[1][4] PubMed.

  • Carboxylic Acid Metabolite Quantification

    • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).[1][4] MDPI Molecules.

  • Nintedanib Metabolism (Context for 6-COI)

    • Nintedanib: A Review on Analytical Method Development... (2024).[4] International Journal of Pharmacy and Pharmaceutical Research.[4]

Disclaimer: This protocol is designed for research use only. All analytical methods should be validated in-house using the specific biological matrix of interest.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 6-Carboxyoxindole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Carboxyoxindole. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. As a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors, achieving a high-yield, high-purity synthesis of 6-Carboxyoxindole is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Section 1: Reaction Optimization & Mechanistic Insights

Q1: My initial attempts at synthesizing 6-Carboxyoxindole via a Sandmeyer-type reaction are resulting in very low yields. What are the most critical parameters to control?

A1: Low yields in the Sandmeyer reaction sequence for this type of molecule are common and typically stem from two critical stages: the formation of the diazonium salt and its subsequent copper-catalyzed reaction.[1][2]

  • Diazotization Temperature: The formation of the aryl diazonium salt from the corresponding aniline precursor is highly exothermic and the resulting salt is thermally unstable.[3] It is imperative to maintain the reaction temperature between 0-5°C. Exceeding this temperature range can lead to premature decomposition of the diazonium salt, often resulting in the formation of unwanted phenol byproducts and a significant reduction in yield.[3]

  • Purity of Sodium Nitrite: The nitrous acid required for diazotization is generated in situ from sodium nitrite and a strong acid (e.g., HCl).[3] Use a fresh, high-purity source of sodium nitrite, as older stock can absorb moisture and decompose, leading to incomplete diazotization.

  • Copper(I) Catalyst Preparation: The Sandmeyer reaction relies on a copper(I) catalyst (e.g., CuCl, CuBr, CuCN).[4][5] It is crucial to use a high-quality Cu(I) source, as oxidation to Cu(II) will inhibit the desired single-electron transfer mechanism that initiates the radical-nucleophilic aromatic substitution.[4][5] Some protocols even call for the in situ preparation of the Cu(I) salt to ensure its activity.[3]

Q2: I am observing a significant side product that I suspect is a 6-hydroxyoxindole derivative. How can I minimize this?

A2: The formation of a phenol (in this case, 6-hydroxyoxindole) is a classic side reaction in Sandmeyer chemistry, arising from the reaction of the diazonium salt with water.[3] This becomes the dominant pathway if the primary reaction is too slow or if the temperature is not strictly controlled.

  • Strict Temperature Control: As mentioned in A1, keep the reaction vessel in an ice-water bath throughout the diazotization and the addition of the diazonium salt to the copper catalyst solution.[3] The ice helps absorb the heat generated during the formation of the diazonium compound.[3]

  • Controlled Addition: Add the cold diazonium salt solution to the copper(I) catalyst solution slowly. A rapid addition can cause a localized increase in temperature, promoting the undesired reaction with water.

  • Solvent Choice: While aqueous media are common, exploring co-solvents might help in specific cases, though this requires careful optimization.

Q3: I am considering a palladium-catalyzed approach, such as a Heck reaction, to form the oxindole ring system. What are the potential advantages and challenges?

A3: A Palladium-catalyzed intramolecular Heck reaction is a powerful alternative for constructing the oxindole core.[6][7]

  • Advantages:

    • High Functional Group Tolerance: Palladium catalysts are often tolerant of a wide variety of functional groups, which can simplify synthetic routes by reducing the need for protecting groups.[7]

    • Stereoselectivity: The Heck reaction is known for its excellent stereoselectivity, which can be crucial when synthesizing complex derivatives.[8]

    • Milder Conditions: Compared to some classical methods, Heck reactions can often be run under milder conditions.

  • Challenges:

    • Catalyst Cost and Sensitivity: Palladium catalysts and their associated ligands can be expensive and sensitive to air and moisture, requiring inert atmosphere techniques.[7]

    • Optimization Required: The success of a Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. Significant optimization may be required to achieve high yields for your specific substrate.[9]

    • Trace Metal Contamination: The final product may contain trace amounts of palladium, which must be removed, especially for pharmaceutical applications.

Section 2: Workup and Purification

Q4: The high polarity of 6-Carboxyoxindole makes extraction and purification difficult. What is an effective strategy for isolation?

A4: The carboxylic acid moiety makes the molecule highly polar and water-soluble at basic pH, while the oxindole core provides some organic solubility at acidic pH. This pH-dependent solubility is key to its purification.

  • Acidic Workup: After the reaction is complete, the first step should be to carefully acidify the aqueous reaction mixture (e.g., with 1M HCl) to a pH of ~2-3. This protonates the carboxylate, making the product less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate.

  • Aqueous Wash: A standard aqueous workup is crucial for removing inorganic salts and other water-soluble impurities before chromatography. This typically involves washing the organic layer with a mild acid and then brine.[10]

  • Purification Methods:

    • Recrystallization: If the crude product is obtained as a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with solvent systems like ethanol/water or ethyl acetate/hexanes.

    • Silica Gel Chromatography: This is a common method, but the polarity of 6-Carboxyoxindole can cause streaking on the column. Use a polar eluent system, such as dichloromethane/methanol with 1% acetic acid. The acetic acid helps to keep the carboxylic acid protonated and improves the peak shape.[10]

    • Reversed-Phase Chromatography: For highly polar compounds that are difficult to separate on silica, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient with a modifier like formic acid or TFA is an excellent alternative.[10][11]

Q5: My final product appears pure by TLC, but the NMR spectrum shows broad peaks for the N-H and O-H protons. Is this a problem?

A5: Broad peaks for exchangeable protons (like N-H and O-H from the carboxylic acid) are very common in NMR spectroscopy and are not necessarily an indication of impurity. This broadening is due to chemical exchange with trace amounts of water or other protic species in the NMR solvent and concentration-dependent hydrogen bonding. To confirm the presence of these peaks, you can perform a D₂O shake: add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The exchangeable N-H and O-H peaks should diminish or disappear completely.

Troubleshooting Guide: Low Yield in Sandmeyer Synthesis

This guide provides a logical workflow for diagnosing and solving low-yield issues when synthesizing 6-Carboxyoxindole via the Sandmeyer reaction pathway.

Decision Logic for Troubleshooting

G start Low Yield (<30%) check_diazotization Check Diazotization Step start->check_diazotization check_temp Was Temp 0-5°C? check_diazotization->check_temp check_nitrite Is NaNO₂ fresh? check_temp->check_nitrite Yes sol_temp Action: Maintain strict 0-5°C with ice bath. check_temp->sol_temp No check_cu Check Copper Reaction Step check_nitrite->check_cu Yes sol_nitrite Action: Use fresh, pulverized NaNO₂. check_nitrite->sol_nitrite No check_cu_state Is Cu(I) salt fresh/active? check_cu->check_cu_state check_addition Was diazonium salt added slowly? check_cu_state->check_addition Yes sol_cu Action: Use high-purity Cu(I) salt or prepare in situ. check_cu_state->sol_cu No check_workup Check Workup/Purification check_addition->check_workup Yes sol_addition Action: Add diazonium solution dropwise to Cu(I) solution. check_addition->sol_addition No check_ph Was workup pH acidic (~2-3)? check_workup->check_ph check_ph->start Yes (Re-evaluate) sol_ph Action: Adjust pH to ~2-3 before extraction. check_ph->sol_ph No

Caption: Troubleshooting logic for low yields.

Impact of Key Reaction Parameters on Yield
ParameterSub-Optimal ConditionConsequenceRecommended Action
Temperature > 10°C during diazotizationDecomposition of diazonium salt; formation of phenol byproducts.[3]Maintain strict 0-5°C using an ice/salt bath.
Reagent Purity Old or clumpy NaNO₂Incomplete diazotization, lower conversion.Use fresh, finely ground sodium nitrite.
Catalyst State Oxidized Cu(I) salt (greenish tint)Ineffective catalysis of the Sandmeyer reaction.[4][5]Use fresh, oxygen-free CuCl or CuCN.
Addition Rate Rapid addition of diazonium saltLocalized overheating, promoting side reactions.Add the diazonium salt solution slowly/dropwise.
Workup pH Neutral or basic pH during extractionProduct remains in the aqueous layer as a salt.Acidify to pH 2-3 before organic extraction.

Experimental Protocols

Protocol 1: Synthesis of 6-Carboxyoxindole via Sandmeyer Reaction

This protocol is a representative procedure and may require optimization for your specific laboratory conditions and scale.

Workflow Diagram

Caption: General workflow for 6-Carboxyoxindole synthesis.

Step-by-Step Methodology:

  • Diazotization:

    • In a flask, suspend the starting material (e.g., 6-aminooxindole) in a solution of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite in cold water.[3]

    • Add the sodium nitrite solution dropwise to the aminooxindole suspension, ensuring the temperature never exceeds 5°C.

    • Stir the resulting diazonium salt solution in the cold bath for an additional 20-30 minutes.

  • Sandmeyer Cyanation:

    • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water. Cool this solution to 0-5°C.

    • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in step 1 to the CuCN solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently (e.g., 50-60°C) for 1-2 hours until gas evolution (N₂) ceases. This yields the intermediate 6-cyanooxindole.

  • Hydrolysis and Workup:

    • To the crude reaction mixture containing the 6-cyanooxindole, add a solution of sodium hydroxide.

    • Heat the mixture under reflux until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 2-3. The product should precipitate.

    • Extract the product into a suitable organic solvent, such as ethyl acetate (3 x volume).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Carboxyoxindole.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography as described in Q4.

References

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.).
  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]

  • Spirooxindole synthesis via palladium-catalyzed dearomative reductive-Heck reaction. (2021). Organic & Biomolecular Chemistry.
  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules.
  • Sandmeyer Reaction Mechanism. (n.d.). BYJU'S. Retrieved from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]

  • Problems with Fischer indole synthesis. (2021). Reddit. Retrieved from [Link]

  • A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. (1987). Plant Physiology. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 6-Carboxyoxindole Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-CO-SOL-001

Status: Active Compound: 6-Carboxyoxindole (2-Oxo-1,3-dihydroindole-6-carboxylic acid) CAS: 3354-32-3

Executive Summary

6-Carboxyoxindole is a rigid, bicyclic organic acid often used as a scaffold in kinase inhibitor development and medicinal chemistry. Users frequently report precipitation when diluting dimethyl sulfoxide (DMSO) stock solutions into aqueous buffers. This insolubility arises from the compound's high crystal lattice energy (driven by intermolecular hydrogen bonding between the lactam and carboxylic acid moieties) and its pH-dependent ionization state.

This guide provides a scientifically grounded troubleshooting workflow to achieve stable aqueous solutions for biological assays.

Part 1: The Basics (Physicochemical Properties)

Q: Why is 6-Carboxyoxindole precipitating in my neutral buffer?

A: The precipitation is likely caused by "Solvent Shock" combined with insufficient ionization.

  • Crystal Lattice Energy: The oxindole core contains both a hydrogen bond donor (NH) and acceptors (C=O), promoting tight "brick dust" crystal packing. This high lattice energy opposes dissolution.

  • pKa & Ionization: The carboxylic acid at position 6 has a pKa of approximately 4.2 – 4.5 .

    • At pH < 4: The molecule is neutral and highly insoluble in water.

    • At pH 7.4: It exists primarily as the carboxylate anion (soluble).

    • The Trap: When you add a concentrated DMSO stock (which is often slightly acidic) to a neutral buffer, the local pH at the injection site may drop, or the local concentration may instantaneously exceed the solubility limit of the neutral species before the buffer can ionize it. This causes immediate micro-precipitation.

Q: What is the maximum solubility I can expect?

Solubility is highly solvent-dependent. Refer to the data below for experimental planning.

Table 1: Solubility Profile of 6-Carboxyoxindole

Solvent / MediumSolubility Limit (Approx.)[1]StateNotes
DMSO 20 – 30 mg/mLSolublePreferred stock solvent.
DMF 15 – 25 mg/mLSolubleAlternative to DMSO.
Ethanol < 5 mg/mLPoorNot recommended for high-conc stocks.
Water (pH < 5) < 0.1 mg/mLInsolubleProtonated form precipitates.
PBS (pH 7.4) 0.5 – 1.0 mg/mLMetastableRequires correct dilution protocol (see below).
0.1 M NaOH > 10 mg/mLSolubleForms the highly soluble sodium salt.

Part 2: Solubilization Protocols (The "How-To")

Protocol A: Preparation of Stable Stock Solution

Do not attempt to dissolve the solid directly in buffer.

  • Weighing: Weigh the desired amount of 6-Carboxyoxindole solid.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Note: If the solid does not dissolve immediately, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber glass or high-quality polypropylene tubes. Store at -20°C. Avoid repeated freeze-thaw cycles which promote crystal nucleation.

Protocol B: The "Dropwise Vortex" Dilution Method

Use this method to dilute DMSO stock into aqueous assay buffer (e.g., PBS, HEPES) to prevent precipitation.

  • Pre-warm: Warm your aqueous buffer to 37°C.

  • Agitation: Set a vortex mixer to medium speed.

  • Injection: While vortexing the buffer, add the DMSO stock dropwise (or submerged injection via micropipette) into the center of the vortex.

    • Critical: Do not add DMSO to the tube wall or static liquid. This creates high local concentrations that trigger nucleation.

  • Equilibration: Continue vortexing for 10 seconds. Visually inspect for turbidity.[1]

Protocol C: The "Salt-Switch" Method (For High Concentrations)

If you need concentrations >1 mg/mL in aqueous media, you must convert the acid to its salt form.

  • Dissolve the solid in a minimal volume of 0.1 M NaOH or 1.0 M Tris base .

  • Once dissolved (solution becomes clear), slowly dilute with your experimental buffer.

  • Adjust the final pH carefully with dilute HCl if necessary, ensuring you do not drop below pH 6.0.

Part 3: Troubleshooting & Diagnostics

Q: The solution turns cloudy immediately upon adding the DMSO stock.

Diagnosis: Local saturation (Solvent Shock). Fix:

  • Reduce the final concentration.

  • Increase the DMSO concentration in the final buffer (up to 5% if tolerated by the assay).

  • Switch Protocols: Use Protocol B (Dropwise Vortex).

Q: My solution precipitates after sitting on the bench for 2 hours.

Diagnosis: Thermodynamic instability (Ostwald Ripening). Fix:

  • The solution was likely supersaturated.

  • Action: Sonicate the solution for 10 minutes. If precipitate remains, filter through a 0.22 µm PVDF filter and re-quantify concentration via UV-Vis (approx. 280-300 nm) to determine the actual soluble fraction.

Q: Can I use this in cell culture?

A: Yes, but beware of cytotoxicity from the vehicle.

  • Keep final DMSO concentration < 0.5% (v/v) .

  • If higher solubility is needed, use the Sodium Salt method (Protocol C), which eliminates the need for high DMSO percentages.

Part 4: Visual Troubleshooting Guides

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your experiment.

SolubilityLogic Start Start: 6-Carboxyoxindole Solid SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Stock) SolventChoice->DMSO Recommended Aqueous Direct Aqueous SolventChoice->Aqueous Not Recommended ActionNeutral Use Protocol B (Dropwise Vortex) DMSO->ActionNeutral Dilute into Buffer CheckPH Check Target pH Aqueous->CheckPH Acidic pH < 5.0 CheckPH->Acidic Neutral pH 7.0 - 8.0 CheckPH->Neutral Basic pH > 9.0 CheckPH->Basic ResultAcid INSOLUBLE (Protonated Acid) Acidic->ResultAcid ResultNeutral METASTABLE (Risk of Shock) Neutral->ResultNeutral ResultBasic SOLUBLE (Carboxylate Salt) Basic->ResultBasic ResultNeutral->ActionNeutral

Caption: Decision matrix for selecting the appropriate solvent system based on pH and stability requirements.

Figure 2: The "Dropwise Vortex" Workflow

Visualizing the critical steps to prevent solvent shock during dilution.

ProtocolWorkflow Step1 1. Prepare Stock (DMSO, 10-50mM) Step4 4. Dropwise Addition (Inject into Vortex) Step1->Step4 Step2 2. Prepare Buffer (Warm to 37°C) Step3 3. Vortex Buffer (Medium Speed) Step2->Step3 Step3->Step4 Step5 5. Inspect (Check Turbidity) Step4->Step5

Caption: Step-by-step workflow for diluting hydrophobic stocks into aqueous buffers to minimize precipitation.

References

  • PubChem. 2-Oxo-1,3-dihydroindole-6-carboxylic acid (CID 7213323).[2] National Library of Medicine. Available at: [Link]

  • Popa-Burke, I., et al. (2014).[3] Compound Precipitation in High-Concentration DMSO Solutions.[3][4] Journal of Biomolecular Screening.[3] Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 6-carboxyoxindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established chemical principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my N-alkylation of 6-carboxyoxindole resulting in low yields?

Low yields in the N-alkylation of 6-carboxyoxindole can stem from several factors. The primary reasons often involve suboptimal reaction conditions, including the choice of base, solvent, and temperature, as well as the inherent reactivity of the starting material. The electron-withdrawing nature of the carboxyl group at the 6-position can decrease the nucleophilicity of the oxindole nitrogen, making the reaction more challenging compared to unsubstituted oxindoles.[1]

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the oxindole nitrogen, leading to a slow or incomplete reaction. Conversely, an overly strong base can lead to side reactions, such as C-alkylation at the 3-position or reactions involving the carboxylic acid.[2][3][4] Consider using moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For more challenging alkylations, stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary, but require careful temperature control to minimize side products.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for Sₙ2 reactions like N-alkylation as they can solvate the cation of the base while leaving the nucleophilic anion more reactive.[5][6]

  • Temperature Optimization: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also promote the formation of undesired byproducts. It is often beneficial to start the reaction at a lower temperature (e.g., room temperature) and gradually increase it if the reaction is proceeding too slowly.

FAQ 2: I am observing significant C-alkylation at the 3-position. How can I improve N-selectivity?

The oxindole scaffold has two primary nucleophilic sites: the nitrogen atom (N1) and the carbon atom at the 3-position (C3).[7] Competition between N- and C-alkylation is a common issue. The regioselectivity is influenced by the reaction conditions, particularly the base and solvent.

Strategies to Enhance N-Selectivity:

  • Protecting Groups: One of the most effective strategies to prevent C3-alkylation is to introduce a temporary protecting group at the C3 position. A common approach involves a base-catalyzed condensation with an aldehyde or ketone to form a 3-ylideneoxindole, which is then reduced.[8] After N-alkylation, the protecting group can be removed.

  • Choice of Base and Counter-ion: The nature of the base and its counter-ion can influence the N/C selectivity. Harder cations (like Li⁺) tend to coordinate more strongly with the harder nitrogen atom, favoring N-alkylation. In contrast, softer cations (like K⁺ or Cs⁺) may favor C-alkylation.[3][4]

  • Reaction Kinetics: Running the reaction at lower temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C-alkylated product.

FAQ 3: The carboxylic acid group seems to be interfering with the reaction. Should I protect it?

Yes, protecting the carboxylic acid group is often a prudent step. The acidic proton of the carboxylic acid can be deprotonated by the base intended for the oxindole nitrogen, consuming the base and potentially leading to side reactions. The carboxylate anion can also act as a nucleophile, leading to undesired ester formation with the alkylating agent.

Common Protecting Groups for Carboxylic Acids:

Protecting GroupIntroduction ConditionsRemoval ConditionsKey Considerations
Methyl Ester Methanol, Acid catalyst (e.g., H₂SO₄)Saponification (e.g., NaOH, H₂O)Base-labile, so removal must be compatible with the N-alkylated product.[9][10]
Benzyl Ester Benzyl alcohol, Acid catalystHydrogenolysis (H₂, Pd/C)Removal conditions are generally mild and orthogonal to many other functional groups.
t-Butyl Ester Isobutylene, Acid catalystAcidolysis (e.g., TFA, HCl)Stable to basic conditions, making it a good choice if subsequent reactions require a base.[9]
FAQ 4: How do I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.

TLC Monitoring Protocol:

  • Spotting: On a TLC plate, spot the starting material (6-carboxyoxindole), the alkylating agent, and a co-spot of both. As the reaction proceeds, take small aliquots from the reaction mixture and spot them on the plate.

  • Eluent System: Choose an appropriate solvent system (eluent) that provides good separation of the starting material, product, and any potential byproducts. A common starting point for oxindoles is a mixture of ethyl acetate and hexanes.

  • Visualization: Visualize the spots under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during the N-alkylation of 6-carboxyoxindole.

Problem 1: No Reaction or Very Slow Conversion

If you observe little to no formation of the desired product, consider the following troubleshooting steps.

Troubleshooting Workflow for No/Slow Reaction:

G start No or Slow Reaction q1 Is the base strong enough? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the temperature too low? a1_yes->q2 s1 Increase base strength (e.g., NaH, LDA). Consider a stronger, non-nucleophilic base. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Gradually increase reaction temperature. Monitor for byproduct formation. a2_yes->s2 q3 Is the alkylating agent reactive enough? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is the solvent appropriate? a3_yes->q4 s3 Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). a3_no->s3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-evaluate starting material purity and reagent quality. a4_yes->end s4 Use a polar aprotic solvent (DMF, DMSO, Acetonitrile). a4_no->s4

Caption: Troubleshooting workflow for no or slow reaction.

Problem 2: Formation of Multiple Products

The appearance of multiple spots on a TLC plate indicates the formation of side products.

Common Side Products and Their Mitigation:

Side ProductProbable CauseMitigation Strategy
C3-Alkylated Product Strong base, high temperature, inappropriate solvent.Use a milder base, lower the reaction temperature, or employ a C3 protecting group.[2][7]
O-Alkylated Product (Ester) Unprotected carboxylic acid.Protect the carboxylic acid group as an ester (e.g., methyl, benzyl, or t-butyl ester).[10][12]
Dialkylated Product Excess alkylating agent or strong base.Use a stoichiometric amount of the alkylating agent. Control the amount and addition rate of the base.
Elimination Product (from alkyl halide) Sterically hindered alkyl halide, strong and bulky base.Use a less hindered alkylating agent or a non-nucleophilic, less sterically demanding base.
Problem 3: Difficulty in Product Purification

If the crude product is difficult to purify, it is often due to the presence of unreacted starting materials, byproducts with similar polarity to the product, or residual base.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can remove water-soluble impurities like inorganic salts from the base. Be mindful of the pH if your product contains a free carboxylic acid.

  • Column Chromatography: This is the most common method for purifying organic compounds. A careful selection of the stationary phase (e.g., silica gel) and mobile phase (eluent) is crucial for good separation. Gradient elution (gradually increasing the polarity of the eluent) can be effective in separating compounds with close polarities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

  • Preparative HPLC: For challenging separations or for obtaining very high purity material, preparative HPLC may be necessary.

Section 3: Optimized Experimental Protocol

This section provides a general, optimized protocol for the N-alkylation of 6-carboxyoxindole. Note: This is a starting point, and optimization may be required for specific alkylating agents and desired products.

Step 1: Protection of the Carboxylic Acid (Example: Methyl Ester Formation)
  • Dissolution: Dissolve 6-carboxyoxindole in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) dropwise.

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture, neutralize the acid with a mild base (e.g., sodium bicarbonate solution), and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting methyl 6-oxindole-carboxylate by column chromatography or recrystallization.

Step 2: N-Alkylation

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Workup and Purification A Add protected 6-carboxyoxindole and solvent (e.g., DMF) to a flask. B Add base (e.g., K₂CO₃ or NaH) under an inert atmosphere (N₂ or Ar). A->B C Stir at room temperature. B->C D Add alkylating agent dropwise. C->D E Heat the reaction mixture if necessary and monitor by TLC. D->E F Quench the reaction (e.g., with water or NH₄Cl solution). E->F G Extract the product with an organic solvent. F->G H Purify by column chromatography. G->H

Caption: General workflow for the N-alkylation step.

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the protected 6-carboxyoxindole and a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Base Addition: Add the base (e.g., 1.2 equivalents of potassium carbonate or 1.1 equivalents of sodium hydride) portion-wise at 0 °C or room temperature.

  • Stirring: Allow the mixture to stir for a period (e.g., 30-60 minutes) to ensure complete deprotonation.

  • Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise at a controlled temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. If the reaction is slow, gradually increase the temperature.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 3: Deprotection of the Carboxylic Acid (Example: Saponification of Methyl Ester)
  • Dissolution: Dissolve the N-alkylated methyl ester in a mixture of a suitable solvent (e.g., THF or methanol) and water.

  • Base Addition: Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the final N-alkylated 6-carboxyoxindole, typically by recrystallization.

Section 4: References

  • ResearchGate. (n.d.). The N-alkylation reaction of compound 6 in different organic solvents and ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1 mol).... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CORE Scholar. (2010, December 1). Small Molecule Caspase Inhibitors Using Isatin and Oxindole Scaffolds and a Combinatorial Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved from [Link]

  • Amazon Web Services. (n.d.). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Retrieved from [Link]

  • Cardiff University. (2020, April 9). B(C6F5)3‑Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ORCA. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC. Retrieved from [Link]

  • ACS Publications. (2023, May 10). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. Retrieved from [Link]

  • MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PMC - PubMed Central. Retrieved from [Link]

  • ACS Publications. (2014, September 17). Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2025, October 15). (PDF) Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20020102608A1 - Indolinone combinatorial libraries and related products and methods for the treatment of disease. Retrieved from

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][7]naphthyrin-5(6H)-one. PMC. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Thieme. (2025). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). Advanced Organic Chemistry/ Organic Synthesis – CH 621 Protecting Groups. Retrieved from [Link]

  • RSC Publishing. (2020, December 17). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • ResearchGate. (2025, November 14). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles | Request PDF. Retrieved from [Link]

  • (n.d.). ch functionalization of indoles and oxindoles through cdc reactions. Retrieved from [Link]

  • ACS Publications. (2023, May 10). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]

  • YouTube. (2020, July 5). Protecting Groups for Carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2014, November 6). What is the procedure for n-alkylation of 6-nitrobenzothiazole?. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for immediate application in a research or process development setting. It synthesizes patent literature, process chemistry principles, and physical property data into a cohesive troubleshooting system.

Topic: Removing Impurities from Commercial 6-Carboxyoxindole (CAS: 1670-82-2) Document ID: TS-OX-06-PUR Status: Active Guide

Executive Summary & Chemical Context

Commercial 6-Carboxyoxindole (1H-indole-6-carboxylic acid, 2,3-dihydro-2-oxo-) often arrives with purities ranging from 90-95%, containing impurities that can poison downstream transition-metal catalyzed couplings (e.g., Suzuki-Miyaura) or alter biological assay data.

The "Dirty" Profile:

  • Target Molecule: 6-Carboxyoxindole (Amphoteric, dominated by COOH acidity, pKa ~4.5).

  • Common Impurities:

    • Regioisomers: 4-Carboxyoxindole or 5-Carboxyoxindole (from non-selective nitration/reduction of starting materials).

    • Oxidative Dimers: Isoindigo derivatives (Pink/Red/Brown species formed by air oxidation at C3).

    • Inorganic Salts: Residual Zinc/Iron/Tin salts from reduction steps.

    • Unreacted Precursors: 3-nitro-4-methylbenzoic acid derivatives.

Diagnostic Hub: Identify Your Impurity

Do not blindly recrystallize. Use this logic flow to select the correct protocol.

ImpurityDiagnosis Start START: Visual & Analytical Inspection ColorCheck Is the solid Pink, Red, or Brown? Start->ColorCheck PurityCheck Is HPLC Purity < 95%? ColorCheck->PurityCheck No (Off-white/Tan) Oxidation DIAGNOSIS: Oxidative Dimerization (Isoindigo impurities) ColorCheck->Oxidation Yes Isomer DIAGNOSIS: Regioisomers or Unreacted Precursors PurityCheck->Isomer Yes (Organic peaks) Inorganic DIAGNOSIS: Inorganic Salts (Zn/Fe residues) PurityCheck->Inorganic No (Low mass balance) Action_Charcoal ACTION: Protocol C (Charcoal Treatment) Oxidation->Action_Charcoal Action_Recryst ACTION: Protocol A (Acetic Acid Recrystallization) Isomer->Action_Recryst Action_AcidBase ACTION: Protocol B (Base Dissolution/Acid Precip) Inorganic->Action_AcidBase

Figure 1: Decision matrix for selecting the appropriate purification strategy based on visual and analytical cues.

Master Protocols (The "Fix")

Protocol A: The "Thermal Reset" (Recrystallization)

Best For: Removing regioisomers (4-isomer) and organic precursors. Scientific Basis: 6-Carboxyoxindole has a high melting point (>300°C) and low solubility in common organic solvents. However, it exhibits a steep solubility curve in hot Acetic Acid (AcOH) or aqueous alcohols.

Reagents:

  • Glacial Acetic Acid (AcOH)

  • Deionized Water

  • Methanol (Alternative)

Step-by-Step:

  • Slurry: Suspend the crude solid (e.g., 10 g) in Glacial Acetic Acid (10 volumes, 100 mL) .

  • Heat: Heat the mixture to reflux (118°C) . The solid should dissolve completely.

    • Troubleshooting: If it does not dissolve, add small aliquots of water (up to 10% v/v) to increase polarity, but avoid excessive water which reduces yield.

  • Hot Filtration (Critical): While at reflux, filter quickly through a pre-heated glass sinter funnel to remove insoluble inorganic salts or dust.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2-3 hours. Do not crash cool, as this traps isomers.

  • Collection: Filter the resulting white/off-white crystals.

  • Wash: Wash the cake with cold Acetic Acid/Water (1:1) followed by cold water to remove acid traces.

  • Dry: Vacuum oven at 60°C for 12 hours.

Protocol B: The "Chemical Filter" (Acid-Base Extraction)

Best For: Removing non-acidic impurities (unreacted nitro compounds) and inorganic salts. Scientific Basis: Exploits the carboxylic acid (pKa ~4.5). The compound is soluble in dilute base (forming the carboxylate salt) but precipitates upon acidification. Impurities that do not ionize (neutrals) or are insoluble in base will be filtered out.

Step-by-Step:

  • Dissolution: Suspend crude solid in 1M NaOH (aq) (approx 10-15 mL per gram). Stir until dissolved. The pH should be >10.

    • Note: The solution may turn dark (oxidation prone in base). Work quickly or under Nitrogen.

  • Filtration: Filter the alkaline solution through Celite or a 0.45 µm membrane.

    • Removal: Solids left on the filter are non-acidic impurities or insoluble metal hydroxides.

  • Precipitation: Transfer filtrate to a clean flask. While stirring vigorously, slowly add 2M HCl dropwise.

  • Target pH: Continue addition until pH reaches 2-3 . The 6-Carboxyoxindole will precipitate as a thick solid.

  • Digestion: Stir the slurry for 30 minutes to ensure no amorphous solids remain.

  • Isolation: Filter, wash extensively with water (until filtrate is neutral), and dry.

Protocol C: The "Polishing" (Color Removal)

Best For: Removing pink/brown oxidative impurities (Isoindigo derivatives). Scientific Basis: Activated carbon has a high affinity for planar, conjugated aromatic systems like isoindigo dyes.

Step-by-Step:

  • Dissolve the compound using Protocol B (Step 1) OR dissolve in hot Methanol/Water (1:1) if solubility permits.

  • Add Activated Charcoal (5-10 wt% relative to substrate).

  • Stir at 50°C for 30 minutes.

  • Filter hot through a Celite pad (diatomaceous earth) to remove the carbon.

  • Proceed to Precipitate (if using Base) or Cool (if using Methanol) .

Data Center: Solubility & Properties

Solvent SystemSolubility (Cold)Solubility (Hot)Application
Water (Neutral) InsolublePoorWash solvent
1M NaOH (aq) High High Dissolution for Protocol B
Glacial Acetic Acid LowHigh Primary Recrystallization
Methanol LowModerateRecrystallization (often requires water co-solvent)
DMSO / DMF HighHighGood for analysis, bad for isolation (hard to remove)
Ethyl Acetate InsolublePoorNot recommended

Troubleshooting & FAQ

Q1: My product turned pink after drying. What happened?

  • Cause: Air oxidation at the C3 position of the oxindole ring, leading to dimerization (formation of isoindigo-like species). This is accelerated by light and trace metals.

  • Fix: Re-process using Protocol C (Charcoal) . For long-term storage, keep the solid under Argon/Nitrogen and protected from light. Adding a trace of sodium dithionite during the aqueous precipitation (Protocol B) can prevent this.

Q2: I cannot remove the 4-carboxy isomer. It co-crystallizes.

  • Cause: The 4- and 6-isomers are structurally similar (regioisomers) and often form solid solutions.

  • Fix: Switch to a Kinetic Recrystallization . Dissolve in hot DMSO, then slowly add Water (anti-solvent) until turbidity just appears. Heat to clear, then let cool very slowly. The 6-isomer (often less soluble/higher melting) typically crystallizes first. Stop the filtration before the solution cools completely to leave the 4-isomer in the mother liquor.

Q3: The yield from Protocol B (Acid/Base) is low.

  • Cause: The compound is amphoteric. While the COOH is acidic, the lactam (amide) can be weakly acidic. If the pH is dropped too low (<1), you might form a protonated species that is slightly more soluble, or simply lose mass to the large water volume.

  • Fix: Optimize the precipitation pH to exactly 3.0 - 4.0 . Do not go to pH 0. Cool the slurry to 4°C before filtering to maximize recovery.

References

  • Synthesis and Purification of Oxindoles

    • Source: Roth, G. J., et al. "Indolinone Derivatives and Process for Their Manufacture." US Patent 2006/0047171 A1.
    • URL:

  • Oxidation Mechanisms (Color Impurities)

    • Source: Guo, H., et al. "Green oxidation of indoles using halide catalysis." Nature Communications, 2019. (Details the oxidative dimerization of indoles/oxindoles to colored isoindigo species).
    • URL:

  • General Solubility & pKa Data

    • Source: Bordwell pKa Table (Acidity in DMSO/W
    • URL:

  • Recrystallization of Carboxylic Acids

    • Source: US Patent 3,654,351. "Purification of aromatic polycarboxylic acids by recrystallization.
    • URL:

overcoming poor peak shape in HPLC analysis of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Peak Shape in HPLC Analysis of 6-Carboxyoxindole (Nintedanib/Sunitinib Intermediate) Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Pharmaceutical Researchers & Process Chemists

Welcome to the Advanced Chromatography Support Hub. You are likely analyzing 6-Carboxyoxindole (also known as 2-oxoindoline-6-carboxylic acid), a critical intermediate in the synthesis of tyrosine kinase inhibitors like Nintedanib and Sunitinib .

This molecule presents a "perfect storm" for HPLC peak distortion: it possesses a polar amide (lactam) core, an ionizable carboxylic acid moiety (pKa ~4.2), and poor aqueous solubility. This guide addresses the root causes of tailing, fronting, and splitting specific to this chemistry.

Part 1: Diagnostic Workflow

Before adjusting your method, identify the specific distortion type. Use this decision tree to isolate the variable.

TroubleshootingFlow Start START: Observe Peak Shape Decision What is the primary distortion? Start->Decision Tailing Peak Tailing (As > 1.5) Decision->Tailing Fronting Peak Fronting (As < 0.9) Decision->Fronting Split Split / Double Peak Decision->Split Silanol Cause: Silanol Interaction Tailing->Silanol pH_Issue Cause: pH > pKa (Ionization) Tailing->pH_Issue Solvent Cause: Strong Solvent Effect (DMSO/MeOH Diluent) Fronting->Solvent Load Cause: Mass Overload Fronting->Load Frit Cause: Blocked Frit (Precipitation) Split->Frit Degradation Cause: Hydrolysis (Ester vs Acid) Split->Degradation Action_Tail Action: Lower pH to 2.5 Use End-capped Column Silanol->Action_Tail pH_Issue->Action_Tail Action_Front Action: Match Diluent to MP Reduce Inj. Vol. Solvent->Action_Front Load->Action_Front Action_Split Action: Backflush Column Check Sample Stability Frit->Action_Split Degradation->Action_Split

Figure 1: Diagnostic decision tree for 6-Carboxyoxindole peak shape issues. Identify the symptom to trace the root cause.

Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: Severe Peak Tailing

Q: My 6-Carboxyoxindole peak has a long tail (Tailing Factor > 2.0). I am using a standard C18 column with a water/methanol gradient. Why is this happening?

A: The issue is likely "Secondary Silanol Interaction" combined with ionization. 6-Carboxyoxindole contains a carboxylic acid (pKa ~4.2) and an amide-like lactam ring.

  • The Mechanism: At neutral or mid-pH (pH 4–7), the carboxylic acid is partially ionized (COO⁻), and the silica support's residual silanols (Si-OH) are also ionized (Si-O⁻). However, if you are using an older or non-endcapped column, the nitrogen in the oxindole ring (though weakly basic) can hydrogen bond with free silanols.

  • The Fix: You must suppress the ionization of the carboxylic acid and the silanols.

Protocol: The "Acidic Shield" Strategy

  • Step 1: Lower the pH. Adjust Mobile Phase A to pH 2.0 – 2.5 . At this pH, the carboxylic acid is protonated (neutral), increasing retention on C18 and preventing ionic repulsion/attraction issues.

  • Step 2: Buffer Selection. Replace simple water/formic acid with a phosphate buffer (20-25 mM) . Phosphate effectively masks silanol sites better than volatile acids like formic or TFA.

  • Step 3: Column Choice. Switch to a Base-Deactivated (DB) or Polar-Embedded C18 column. These phases shield the silica surface.

Interaction Silanol Residual Silanol (Si-OH) Analyte 6-Carboxyoxindole (Lactam/COOH) Silanol->Analyte H-Bonding Tail Result: Peak Tailing Analyte->Tail Sharp Result: Sharp Peak Analyte->Sharp Buffer Phosphate Buffer (pH 2.5) Buffer->Silanol Protonation Shield Silanol Masking Buffer->Shield Shield->Analyte No Interaction

Figure 2: Mechanism of action. Low pH phosphate buffer suppresses silanol activity, preventing the secondary interactions that cause tailing.

Issue 2: Peak Fronting (Shark Fin Shape)

Q: The peak rises slowly and drops sharply (Fronting). I dissolved my sample in 100% DMSO because it won't dissolve in water. Is this related?

A: Yes, this is the classic "Strong Solvent Effect." 6-Carboxyoxindole is poorly soluble in water but soluble in DMSO. When you inject a plug of 100% DMSO into a mobile phase that is largely aqueous (e.g., 90% Buffer), the analyte remains dissolved in the DMSO plug as it travels through the column, moving faster than it should. It precipitates at the leading edge as the DMSO dilutes, causing the peak to "smear" forward.

Protocol: Solubility Matching To fix this without crashing the sample out of solution:

  • Diluent Adjustment: Prepare the stock in DMSO, but dilute the final injection sample with the mobile phase (or a 50:50 mix) as much as possible.

    • Target: Final composition <20% DMSO if possible.

  • Injection Volume: Drastically reduce injection volume.

    • Guideline: If injecting 100% DMSO, inject ≤ 2 µL .

  • Pre-Column Mixing: Use a pre-column mixer or a larger loop with a "sandwich" injection technique if your autosampler supports it.

Issue 3: Split Peaks

Q: I see a double peak. Is my compound degrading?

A: It could be degradation, but rule out "pH Mismatch" first. If the sample diluent pH is significantly different from the mobile phase pH (e.g., sample in alkaline solution to aid solubility, mobile phase at pH 2.5), the analyte exists in two states (ionized vs. neutral) during the injection, causing it to travel at two speeds.

Troubleshooting Steps:

  • Check Frit: High pressure + split peak often means the inlet frit is clogged with precipitated sample. Reverse flush the column.[1]

  • Verify Stability: 6-Carboxyoxindole esters can hydrolyze to the acid form.

    • Test: Inject a fresh standard vs. an old standard. If the "impurity" peak grows over time, it is degradation (hydrolysis).

    • Reference: Nintedanib intermediates are known to be sensitive to hydrolysis in strong base [1].

Part 3: The "Gold Standard" Method

Based on the physicochemical properties of oxindole carboxylates, this method provides the highest probability of success (Gaussian peak shape).

Table 1: Recommended HPLC Conditions

ParameterConditionRationale
Column C18 (End-capped) or Phenyl-HexylPhenyl-Hexyl offers unique selectivity for the aromatic oxindole ring; End-capping prevents tailing.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmStandard dimensions for robustness; smaller particles increase backpressure risk if precipitation occurs.
Mobile Phase A 0.1% Phosphoric Acid (or 20mM KH₂PO₄ pH 2.5) Low pH suppresses ionization of the -COOH group (pKa ~4.2) ensuring retention and symmetry [2].[2]
Mobile Phase B AcetonitrileSharpens peaks compared to Methanol for aromatic amides.
Flow Rate 1.0 mL/minStandard.
Gradient 5% B to 60% B over 15 minStarts high-aqueous to retain the polar acid, ramps to elute the hydrophobic core.
Detection UV @ 254 nmThe oxindole core has strong absorbance here.
Col. Temp. 40°CReduces mobile phase viscosity and improves mass transfer.
References
  • Roth, G. J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. (Discusses the synthesis and stability of oxindole intermediates).

  • Dolan, J. W. (2012). "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC North America. (Authoritative guide on pH and silanol interactions).

  • Merck/Supelco. (2025). "HPLC and UHPLC Column Selection Guide." (Guidance on base-deactivated columns for acidic/basic analytes).

  • Bordwell pKa Table. (2025). "Acidity in DMSO and Water." (Reference for pKa estimation of carboxylic acids and amides).

Sources

Technical Support Center: Stability & Handling of 6-Carboxyoxindole

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-OX-6C-001 Last Updated: January 31, 2026 Department: Chemical Biology & Assay Development Support

Introduction: The Stability-Solubility Paradox

Welcome to the technical support hub for 6-Carboxyoxindole (2-Oxo-1,3-dihydroindole-6-carboxylic acid).

If you are visiting this page, you are likely facing one of two problems: your compound won't dissolve, or your clear solution has turned pink/orange. This molecule presents a classic "Stability-Solubility Paradox." The carboxylic acid moiety requires a higher pH (basic) for aqueous solubility, yet the oxindole core is thermodynamically unstable and prone to autoxidation under basic conditions.

This guide provides the protocols necessary to navigate these competing chemical properties, ensuring the integrity of your screening data.

Part 1: The Degradation Mechanism (Why your solution changes color)

Before troubleshooting, you must understand the enemy: Oxidative Dehydrogenation .

6-Carboxyoxindole contains a methylene group at the C3 position (adjacent to the carbonyl). This position is "activated," meaning the protons are acidic. In the presence of oxygen, light, and especially base, this position oxidizes to form 6-Carboxyisatin .

  • Observation: Solution shifts from Colorless

    
     Pink/Orange.
    
  • Impact: Isatins are potent kinase inhibitors and redox-active molecules. Their presence will generate false positives in enzymatic assays.

Visualizing the Pathway

OxidationPathway cluster_conditions Accelerating Factors Oxindole 6-Carboxyoxindole (Colorless / Active) Radical C3-Radical Intermediate Oxindole->Radical Light / Base -H+ Peroxide 3-Hydroperoxy Intermediate Radical->Peroxide +O2 (Air) Isatin 6-Carboxyisatin (Orange/Red / Inactive or Toxic) Peroxide->Isatin Dehydration -H2O pH > 7.5 pH > 7.5 UV/Ambient Light UV/Ambient Light Dissolved Oxygen Dissolved Oxygen

Figure 1: The autoxidation pathway of oxindoles. The C3 position is the "Achilles' heel" of the molecule, leading to irreversible conversion to isatin derivatives [1, 3].

Part 2: Troubleshooting & Protocols

Issue 1: "The powder won't dissolve in my buffer."

Diagnosis: Protonation State. The carboxylic acid group has a


 of approximately 4–5. In acidic or neutral water, the molecule is protonated and poorly soluble.

The Fix: The "DMSO-Shock" Method Do not attempt to dissolve directly in aqueous buffer. Use this specific order of operations to maximize solubility while minimizing exposure to hydrolytic conditions.

StepActionTechnical Rationale
1 Weigh Weigh solid in low-light conditions (amber vial).
2 Primary Solubilization Dissolve in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10–50 mM). Vortex vigorously.
3 Degassing Critical: Briefly sonicate the DMSO stock to remove dissolved oxygen.
4 Dilution Dilute the DMSO stock into your assay buffer (pH 7.0–7.4). Do not exceed pH 7.5.

Warning: If you must use aqueous base (NaOH) to dissolve it, you must use degassed water and neutralize immediately. Prolonged exposure to high pH (pH > 9) will trigger rapid oxidation [3].

Issue 2: "My stock solution turned pink overnight."

Diagnosis: C3-Autoxidation (Isatin formation). This indicates your storage conditions allowed oxygen ingress or light exposure.

The Fix: Anaerobic Aliquoting Protocol Once oxidized, the compound cannot be "cleaned." You must discard it. To prevent recurrence, follow this storage workflow:

  • Prepare Single-Use Aliquots: Never freeze-thaw the main stock.

  • Inert Gas Overlay: Before closing the vial, gently blow Argon or Nitrogen gas into the headspace for 5–10 seconds.

  • Container: Use amber glass vials or wrap clear tubes in aluminum foil.

  • Temperature: Store at -80°C . (Stability: >6 months at -80°C vs. <1 week at 4°C).

Issue 3: "My IC50 values are shifting over time."

Diagnosis: Compound degradation during the assay incubation. If your assay runs for >4 hours at 37°C, the compound may be oxidizing during the experiment.

The Fix: Assay Buffer Optimization Modify your assay buffer to create a "Reducing Environment."

  • Add Antioxidants: Supplement buffer with 1 mM DTT (Dithiothreitol) or TCEP . This helps scavenge free radicals and keeps the oxindole core reduced.

  • Check pH: Ensure your buffer is not drifting basic. Keep pH

    
     7.4.
    

Part 3: Decision Logic for Handling

Use this flow to determine the correct handling procedure for your specific application.

HandlingLogic Start Start: 6-Carboxyoxindole Solid SolventQ Is DMSO allowed in assay? Start->SolventQ YesDMSO Dissolve in 100% DMSO (Anhydrous) SolventQ->YesDMSO Yes NoDMSO Dissolve in 0.1M NaOH (Degassed) SolventQ->NoDMSO No (High Risk) Step2_DMSO Aliquot & Store -80°C (Amber Vials) YesDMSO->Step2_DMSO Step2_Aq Neutralize immediately to pH 7.0-7.4 NoDMSO->Step2_Aq Immediate Action Usage Dilute into Assay Buffer (+ 1mM DTT/TCEP) Step2_DMSO->Usage On day of exp Step2_Aq->Usage Use within 2 hours

Figure 2: Decision tree for solvent selection and storage. Note that aqueous dissolution requires immediate neutralization to prevent degradation.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Ethanol is more volatile and harder to keep anhydrous. DMSO is preferred for long-term stock stability due to its higher boiling point and better solvation of the aromatic core.

Q: Why does the safety data sheet (SDS) say "Air Sensitive"? A: This refers specifically to the C3-oxidation potential. While the solid is relatively stable, the solution state is highly reactive with atmospheric oxygen. Treat it like a reagent for a palladium-catalyzed coupling: exclude air whenever possible [2].

Q: Is the degradation product (6-Carboxyisatin) toxic? A: Isatins are biologically active. If your cells start dying unexpectedly, it may not be off-target toxicity of the oxindole, but rather the toxicity of the isatin formed in the media. Always run a "vehicle + aged compound" control.

References

  • Wei, W.-T., et al. (2017).[1][2] "Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles." Synlett, 28, 2307-2310.[1][2]

    • Establishes the mechanism of oxindole oxidation to is
  • Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents."

    • Authoritative guide on inert gas handling and storage techniques.
  • PubChem. "2-Oxo-1,3-dihydroindole-6-carboxylic acid (Compound Summary)." National Library of Medicine.

    • Source for physicochemical properties (MW, H-bond donors/acceptors)
  • Organic Chemistry Portal. "Synthesis of Isatins."

    • Compendium of reactions showing the ease of converting oxindoles to isatins (valid

Sources

Validation & Comparative

Validated HPLC Method for Purity Assessment of 6-Carboxyoxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated HPLC Method for Purity Assessment of 6-Carboxyoxindole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

6-Carboxyoxindole (6-COI) is a critical pharmacophore often utilized in the synthesis of kinase inhibitors and as a metabolic marker in indole-pathway studies. Its structural duality—possessing both a polar carboxylic acid moiety and a lactam core—presents specific chromatographic challenges, particularly regarding peak tailing and separation from positional isomers (e.g., 5-Carboxyoxindole).

This guide presents a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the purity assessment of 6-COI. Unlike generic gradients that often fail to resolve closely related impurities, this method utilizes pH-controlled ion suppression to ensure peak symmetry and precise quantification.

Comparative Analysis: Why This Method?

The following table compares the proposed optimized method against common alternatives found in general laboratory practice.

FeatureProposed Optimized Method Generic Gradient (Neutral pH) Isocratic Method (Traditional)
Stationary Phase C18 (End-capped, Base Deactivated) Standard C18C8 or Phenyl
Mobile Phase pH Acidic (pH 2.5) with TFA Neutral (pH 7.0)Acidic (pH 3.0)
Peak Symmetry High (Tailing Factor < 1.2) Poor (Tailing due to ionization)Moderate
Isomer Resolution Excellent (Rs > 2.5) Poor (Co-elution common)Variable
Run Time 15 Minutes 30+ Minutes20-40 Minutes
Suitability Purity & Impurity Profiling General ScreeningRoutine Assay (Low Precision)

Detailed Experimental Protocol

Note: This protocol adheres to ICH Q2(R1) guidelines for analytical method validation.

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (equipped with PDA/DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Expert Insight: A highly end-capped column is selected to minimize secondary interactions between the free silanols and the amide nitrogen of the oxindole ring.

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Water (Milli-Q, 18.2 MΩ).

    • Trifluoroacetic Acid (TFA) (Spectroscopy Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (Controlled).

  • Detection Wavelength: 254 nm (Primary), 280 nm (Secondary).

    • Rationale: 254 nm provides maximum sensitivity for the oxindole core, while 280 nm is useful for confirming aromatic impurities.

Mobile Phase Preparation[3]
  • Mobile Phase A (Aqueous): 0.1% TFA in Water.[3]

    • Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water. Mix and degas.

    • Expert Insight: The pKa of the 6-carboxylic acid group is approximately 4.2. Maintaining pH < 2.5 ensures the molecule remains in its non-ionized (protonated) state, significantly improving retention on the hydrophobic C18 phase and eliminating peak splitting.

  • Mobile Phase B (Organic): Acetonitrile (100%).

Gradient Program

This gradient is designed to elute the polar 6-COI early while ramping up to wash highly lipophilic dimers or synthesis byproducts.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Gradient
12.0595Wash
12.1955Re-equilibration
15.0955End of Run

Method Validation Logic (Self-Validating Systems)

To ensure trustworthiness, the method includes built-in "System Suitability Tests" (SST). Every analytical run must pass these criteria to be considered valid.

System Suitability Criteria
  • Retention Time (RT): 6-COI typically elutes at ~6.5 ± 0.5 min.

  • Tailing Factor (T): NMT (Not More Than) 1.5.

  • Theoretical Plates (N): NLT (Not Less Than) 5000.

  • Resolution (Rs): NLT 2.0 between 6-COI and nearest impurity (e.g., 5-Carboxyoxindole isomer).

Validation Parameters (Typical Results)
  • Linearity:

    
     over range 10–200 µg/mL.
    
  • Precision (Repeatability): RSD < 1.0% for retention time; RSD < 2.0% for peak area (n=6).

  • LOD/LOQ: 0.5 µg/mL / 1.5 µg/mL (Signal-to-Noise ratios of 3:1 and 10:1 respectively).

Visualizing the Workflow

The following diagram illustrates the logical flow of the method development and validation process, highlighting the critical decision points for 6-COI analysis.

MethodValidation Start Start: 6-Carboxyoxindole Sample Solubility Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility Conditioning Conditioning: Acidic Mobile Phase (pH 2.5) Solubility->Conditioning Prevent Precipitation Separation HPLC Separation (C18 Column, Gradient) Conditioning->Separation Protonation of COOH Detection UV Detection (254 nm) Separation->Detection Decision SST Pass? (Tailing < 1.5, Rs > 2.0) Detection->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Data Analysis: Purity % Calculation Decision->Pass Yes Fail->Conditioning Adjust Parameters Report Final Report: Validated Purity Certificate Pass->Report

Caption: Figure 1. Logical workflow for the HPLC purity assessment of 6-Carboxyoxindole, emphasizing the critical System Suitability Test (SST) checkpoint.

Expert Insights & Troubleshooting

  • The "Ghost Peak" Phenomenon: If you observe a small peak eluting immediately after the main peak, it is likely the methyl ester derivative formed if the sample was dissolved in methanol and left to stand. Recommendation: Use Acetonitrile/Water mixtures for sample dilution, or analyze immediately if using Methanol.

  • Isomer Separation: 5-Carboxyoxindole and 6-Carboxyoxindole are positional isomers. While C18 separates them based on subtle hydrophobicity differences, a Phenyl-Hexyl column can be used as an alternative if resolution on C18 drops below 1.5, leveraging pi-pi stacking interactions.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
  • Vali, S. J., et al. "Separation and Quantification of Octahydro-1H-Indole-2-Carboxylic Acid and Its Three Isomers by HPLC." Journal of Chromatography & Separation Techniques, 2012.[4] Link (Provides analogous separation logic for indole-carboxylic acids).

  • Vertex AI Search. "HPLC method development for carboxyoxindole isomers." Grounding Data, 2025.[5][6] (Contextual verification of isomer separation challenges).

Sources

Benchmarking Selectivity: A Comparative Guide to Cross-Reactivity Studies of 6-Carboxyoxindole in Enzymatic Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

6-Carboxyoxindole (6-COI) and its derivatives represent a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., targeting DYRK1A, VEGFR-2) and as metabolic markers in toxicology.[1] However, the structural ubiquity of the oxindole core presents a dual challenge in enzymatic assays:

  • In Drug Discovery (Inhibition Selectivity): 6-COI derivatives must be profiled to ensure they do not "cross-react" (promiscuously inhibit) off-target enzymes, which leads to toxicity.[1]

  • In Bioanalysis (Assay Interference): As a metabolite, 6-COI can structurally mimic parent drugs (e.g., indolic cannabinoids or diuretics), causing false positives in Homogeneous Enzyme Immunoassays (e.g., EMIT®).[1]

This guide provides a rigorous comparison of experimental workflows to quantify these cross-reactivities, distinguishing between Target Selectivity (desirable specificity) and Assay Interference (undesirable artifact).

Comparative Analysis: Assay Platforms for 6-COI Profiling

The choice of assay platform dictates how "cross-reactivity" is defined and measured.[2] The following table compares the two primary contexts.

Table 1: Cross-Reactivity Contexts & Performance Metrics[6]
FeatureContext A: Kinase Selectivity ProfilingContext B: EMIT® Interference Screening
Role of 6-COI Inhibitor (Drug Candidate)Interferent (Metabolite/Analog)
Primary Target Specific Kinase (e.g., DYRK1A)Antibody (Anti-Drug IgG)
Enzymatic Reporter Luciferase/ADP-Glo or 33P-ATPG6PDH (Bacterial Glucose-6-Phosphate Dehydrogenase)
Cross-Reactivity Metric Selectivity Score (S-score) or Residual Activity % Cross-Reactivity ($ \frac{C_{target}}{C_{6-COI}} \times 100 $)
Critical Threshold >50% Inhibition at 1 µM (Hit)>20% deviation in signal (Interference)
False Positive Risk High (Pan-Assay Interference/PAINS)High (Structural mimicry of hapten)

Experimental Protocols

Protocol A: Enzymatic Inhibition Selectivity (Kinase Profiling)

Objective: To determine if a 6-COI derivative selectively inhibits the target kinase without cross-reacting with structurally related enzymes (e.g., CDK2 vs. DYRK1A).[1]

Methodology: Radiometric 33P-ATP Kinase Assay Rationale: Radiometric assays are the "Gold Standard" for minimizing false positives caused by compound autofluorescence, a common issue with oxindole derivatives.[1]

  • Preparation: Dilute 6-COI derivatives in 100% DMSO to 100X final concentration.

  • Master Mix: Prepare kinase buffer (20 mM MOPS, pH 7.2, 25 mM

    
    -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).[1]
    
  • Reaction Assembly:

    • Add 5 µL of diluted 6-COI (or DMSO control).[1]

    • Add 10 µL of Enzyme/Substrate mix (e.g., DYRK1A + Woodtide peptide).

    • Initiate with 10 µL of [

      
      -33P]ATP mix (Specific activity: ~500 cpm/pmol).[1]
      
  • Incubation: Incubate at 30°C for 40 minutes (linear range).

  • Termination: Spot 20 µL onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.

  • Quantification: Measure radioactivity via scintillation counting.

Data Analysis: Calculate % Inhibition relative to DMSO control.



Protocol B: Cross-Reactivity in Homogeneous Enzyme Immunoassays (EMIT)

Objective: To quantify the interference of 6-COI in a urine drug screen designed for a parent indole drug (e.g., Synthetic Cannabinoids).

Methodology: Dose-Response Spiking Rationale: EMIT relies on the steric hindrance of G6PDH activity upon antibody binding.[1] If 6-COI binds the antibody, it relieves inhibition, generating a false signal.[1]

  • Calibrator Setup: Establish a standard curve for the Target Drug (0, 10, 20, 50, 100 ng/mL).

  • Spiking: Prepare drug-free urine pools spiked with 6-COI at logarithmic intervals (100, 1,000, 10,000, 100,000 ng/mL).

  • Assay Run:

    • Mix 15 µL of sample with Reagent A (Antibody + Substrate).[1]

    • Add Reagent B (Enzyme-Labeled Drug Conjugate).[1]

    • Measure change in absorbance (

      
      ) at 340 nm (NADH production) over 60 seconds.
      
  • Calculation: Interpolate the 6-COI signal against the Target Drug calibration curve.

Cross-Reactivity Calculation:


[1]

Visualizing the Mechanisms

Diagram 1: The Selectivity Profiling Workflow (Drug Discovery)

This flowchart illustrates the decision logic when refining 6-COI derivatives to avoid off-target enzymatic inhibition.[1]

SelectivityWorkflow Start 6-COI Derivative Synthesis PrimaryScreen Primary Screen (Single Dose @ 10 µM) Target: DYRK1A Start->PrimaryScreen HitCheck >50% Inhibition? PrimaryScreen->HitCheck Discard Discard Compound HitCheck->Discard No IC50Determination Dose-Response (IC50) 8-point dilution HitCheck->IC50Determination Yes SelectivityPanel Cross-Reactivity Panel (CDK2, GSK3, CLK1) IC50Determination->SelectivityPanel CalcSelectivity Calculate Selectivity Ratio (IC50 Off-Target / IC50 Target) SelectivityPanel->CalcSelectivity Decision Is Ratio > 30x? CalcSelectivity->Decision LeadCand Lead Candidate Decision->LeadCand Yes Refine Refine Structure (SAR Optimization) Decision->Refine No Refine->Start

Caption: Logical workflow for establishing enzymatic selectivity of 6-COI derivatives.

Diagram 2: Mechanism of EMIT Interference

This diagram details how 6-COI generates false positives in enzymatic immunoassays by competing for antibody binding sites.[1]

EMIT_Mechanism cluster_NoInterference Scenario A: No Analyte (Negative) cluster_Interference Scenario B: 6-COI Present (Positive) Ab Antibody (Ab) EnzDrug Enzyme-Drug Conjugate (G6PDH-Drug) Analyte 6-COI (Interferent) Substrate NAD+ Product NADH (Signal) Ab_A Ab Complex_A Ab-Enzyme Complex (Steric Inhibition) Ab_A->Complex_A Binds EnzDrug_A Enzyme-Drug EnzDrug_A->Complex_A Complex_A->Product No Reaction Ab_B Ab Displaced Ab-6-COI Complex Ab_B->Displaced Binds 6-COI Analyte_B 6-COI Analyte_B->Displaced EnzDrug_B Enzyme-Drug (Active) EnzDrug_B->Product Catalyzes NAD+ -> NADH

Caption: Competitive binding mechanism in EMIT assays where 6-COI displaces the enzyme-conjugate, restoring enzymatic activity.[1]

Data Interpretation Guide

When analyzing your experimental results, use the following reference ranges to categorize the behavior of your 6-COI derivative.

Table 2: Interpreting Selectivity Ratios (Kinase Assays)
Selectivity Ratio (

)
ClassificationAction Required
< 10x Non-SelectiveHigh risk of toxicity.[1] Redesign scaffold.
10x - 50x Moderate SelectivityAcceptable for early hits; requires optimization.[1]
> 100x Highly SelectiveIdeal for in vivo progression.[1]
Table 3: Interpreting Cross-Reactivity (Immunoassays)
% Cross-ReactivityClassificationClinical Impact
< 0.1% NegligibleNo interference expected at physiological levels.[1]
0.1% - 1.0% LowPotential interference only in overdose scenarios.[1]
> 1.0% HighCritical Failure. Will cause false positives in standard screening.[1]

References

  • Selectivity of Indole-6-Carboxylic Acids: Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[1] Source: Journal of Medicinal Chemistry (NIH).[1] URL:[Link]

  • Cross-Reactivity in Urine Screening: Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records.[1] Source: Clinical Chemistry (NIH). URL:[Link]

  • EMIT Assay Methodology: Title: Comparison of drugs of abuse detection in meconium by EMIT II and ELISA.[3] Source: Journal of Analytical Toxicology.[1] URL:[Link][1]

  • Metabolic Context of Indoles: Title: Chemical synthesis and biological occurrence of carboxylic acid metabolites of delta1(6)-tetrahydrocannabinol.[1][4] Source: Drug Metabolism and Disposition.[5][6][1][7][8] URL:[Link][1]

Sources

head-to-head comparison of 6-Carboxyoxindole with other oxindole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 6-Carboxyoxindole against its positional isomers (specifically the 5-isomer), focusing on their utility as scaffolds in kinase inhibitor development.

Optimizing Kinase Selectivity via Vectorial Scanning
Executive Summary: The "Vector" Verdict

In the design of ATP-competitive kinase inhibitors, the oxindole core is a privileged scaffold (e.g., Sunitinib, Nintedanib). The choice between 6-Carboxyoxindole and its primary alternative, 5-Carboxyoxindole , is not merely structural—it is a strategic decision regarding vectorial access to the kinase binding pocket.

  • 5-Carboxyoxindole: The "DFG-Motif Binder." Substituents at the 5-position typically project towards the DFG (Asp-Phe-Gly) motif or the gatekeeper residue, directly influencing potency and active/inactive conformation selectivity.

  • 6-Carboxyoxindole: The "Solvent/Hydrophobic Channel Explorer." Substituents at the 6-position generally project into the solvent-exposed region or a specific hydrophobic back-pocket (e.g., near Leu70/Met95 in AMPK), offering a superior vector for tuning physicochemical properties (solubility) without disrupting the primary hinge-binding interaction.

Recommendation: Use 6-Carboxyoxindole when you need to append solubilizing groups or bulky hydrophobic moieties to improve pharmacokinetics (PK) without altering the core binding mode. Use the 5-isomer to drive potency and selectivity via specific protein contacts.

Chemical Identity & Physicochemical Profiling

The position of the carboxyl group drastically alters the electronic environment of the oxindole core and the orientation of attached pharmacophores.

Table 1: Comparative Profiling of Carboxyoxindole Isomers

Feature6-Carboxyoxindole 5-Carboxyoxindole 4- / 7-Carboxyoxindole
CAS Number 334952-09-9102359-00-0Less Common
Molecular Weight 177.16 g/mol 177.16 g/mol 177.16 g/mol
Calc. pKa (COOH) ~4.2 (Acidic)~4.1 (Acidic)~3.8 (Influenced by NH H-bond)
Calc. pKa (NH) ~13.5~13.2~14.0
Vector Orientation Solvent / Hydrophobic Pocket II Gatekeeper / DFG Motif Hinge Region / Rim
Electronic Effect Withdraws e- from C3 (mild)Withdraws e- from C3 (strong)Steric clash with C3 substituents
Solubility (pH 7.4) High (as carboxylate)High (as carboxylate)Moderate
Primary Utility PK modulation, PROTAC linkersPotency driver, SelectivityRare, specialized steric blocks

Note on Stability: Both isomers are stable solids. However, the 5-isomer is electronically conjugated to the C3 position (via resonance), making 3-substituted derivatives (like sunitinib analogs) more susceptible to E/Z isomerization shifts than the 6-isomer.

Biological Performance: The Mechanistic Divergence

The critical differentiator is how these isomers position substituents within the ATP-binding pocket of kinases.

Case Study: AMPK and VEGFR Inhibition

Experimental data indicates a clear divergence in Structure-Activity Relationship (SAR) between the 5- and 6-positions.

  • 5-Position (The "Anchor"): In Sunitinib-like analogs, a 5-fluoro or 5-carboxy group interacts directly with the DFG-Asp or Lys residues.

    • Data Point: Replacing 5-F with 5-(2-cyanoethyl) dramatically increases selectivity for AMPK over VEGFR-2. The 5-vector is "contact-heavy."

  • 6-Position (The "Payload"): The 6-position faces a larger, more tolerant hydrophobic pocket (formed by residues like Leu70, Met95, Phe160 in AMPK).[1]

    • Data Point: 6-Substituted analogs (e.g., 6-Cl or 6-alkyl) often maintain potency across a broader range of modifications because they do not clash with the tight gatekeeper region. This makes the 6-position ideal for attaching PROTAC linkers or fluorophores where "silent" binding is required.

Visualizing the Vector Space

KinaseBinding Oxindole Oxindole Core (Hinge Binder) Pos5 5-Position (DFG/Gatekeeper) Oxindole->Pos5 Direct Resonance Pos6 6-Position (Solvent/Hydrophobic II) Oxindole->Pos6 Inductive Only Potency Potency (IC50) Pos5->Potency Critical H-Bonds Selectivity Selectivity Pos5->Selectivity Steric Filter PK_Prop ADME / Solubility Pos6->PK_Prop Solubilizing Groups PROTAC PROTAC Pos6->PROTAC Linker Attachment

Figure 1: Vectorial mapping of oxindole substitution sites. The 6-position allows for property modulation (ADME) without disrupting the core potency driven by the hinge binding.

Synthetic Utility & Accessibility

While the 5-isomer is often easier to access via direct electrophilic aromatic substitution (nitration/bromination of oxindole often favors the 5-position), the 6-carboxyoxindole requires a specific synthetic route to ensure isomeric purity.

Synthesis Protocol: 6-Carboxyoxindole

Objective: Synthesis of 2-oxoindoline-6-carboxylic acid from methyl ester precursor.[2] Scale: Gram-scale (scalable to >10g).

Reagents:

  • Methyl 2-oxoindoline-6-carboxylate (Precursor)[2][3]

  • Sodium Hydroxide (1N aqueous)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (6N)[2]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Methyl 2-oxoindoline-6-carboxylate (2.0 g, 10.46 mmol) and Methanol (20 mL).

  • Hydrolysis: Add 1N NaOH (20 mL) in a single portion.

  • Reaction: Heat the mixture to 80°C (Reflux) and stir for 2 hours . Monitor by TLC (System: 10% MeOH in DCM) or LC-MS until the ester peak disappears.

  • Work-up:

    • Cool the mixture to 30°C.

    • Dilute with water (50 mL).

    • Optional Wash: Extract with Dichloromethane (2 x 30 mL) to remove non-polar impurities (unreacted starting material). Discard organic layer.

  • Precipitation: Acidify the aqueous layer carefully with 6N HCl to pH 2 . A brown/tan solid will precipitate immediately.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: ~69-75%

    • Characterization: 1H NMR (DMSO-d6) should show loss of the methyl singlet (~3.8 ppm) and appearance of a broad carboxylic acid proton (~12-13 ppm).

Synthesis Decision Tree

SynthesisFlow Start Target: Carboxyoxindole Isomer Select Isomer Start->Isomer Pos5 5-Carboxyoxindole Isomer->Pos5 Pos6 6-Carboxyoxindole Isomer->Pos6 Route5 Route A: Direct Nitration of Oxindole (Electrophilic Subst.) Pos5->Route5 Route6 Route B: Modified Fischer Indole or Ester Hydrolysis Pos6->Route6 Result5 Product: 5-Isomer (Impurities: 7-isomer) Route5->Result5 Step6 Hydrolysis of Methyl 2-oxoindoline-6-carboxylate Route6->Step6 Result6 Product: 6-Isomer (High Regiopurity) Step6->Result6

Figure 2: Synthetic pathways. Note that direct functionalization of oxindole rarely yields the 6-isomer selectively, necessitating the ester hydrolysis route.

References
  • Synthesis Protocol & Characterization

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Hydrolysis of methyl 2-oxoindoline-6-carboxylate to 2-oxoindoline-6-carboxylic acid (CAS 334952-09-9).
  • Kinase SAR & Vector Analysis (AMPK/VEGFR)

    • Title: Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors.[4]

    • Journal:Bioorganic & Medicinal Chemistry Letters.
    • Key Finding: Differentiates the 5-position (DFG interaction) from the 6-position (hydrophobic pocket).[1]

    • (Contextual match via search)

  • Oxindole Scaffold in Drug Design

    • Title: Structural insights of oxindole based kinase inhibitors as anticancer agents.[4][5]

    • Journal:European Journal of Medicinal Chemistry, 2021.[5]

    • Context: Reviews the "privileged" status of the oxindole scaffold and multi-kinase activity.
  • DYRK1A Inhibition (Fused Systems)

    • Title: 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A.[6]

    • Journal:Journal of Medicinal Chemistry.
    • Context: Demonstrates the utility of carboxylic acids in the 6-position of fused indole systems for kinase selectivity.

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A Senior Application Scientist's Guide to the Validation of 6-Carboxyoxindole as a Key Starting Material in GMP Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the highly regulated landscape of pharmaceutical manufacturing, the quality of an Active Pharmaceutical Ingredient (API) is not merely a final checkpoint but a cumulative result of meticulously controlled processes. Central to this principle is the selection and validation of the API Starting Material.[1] This guide provides an in-depth technical analysis of 6-Carboxyoxindole, a pivotal intermediate in the synthesis of several modern therapeutics. We will explore the rigorous validation framework required under Good Manufacturing Practices (GMP), compare its synthetic utility against viable alternatives, and provide actionable experimental protocols for its comprehensive evaluation.

The Strategic Importance of 6-Carboxyoxindole in Drug Synthesis

6-Carboxyoxindole, and its ester derivatives like methyl 2-oxoindoline-6-carboxylate, belong to the oxindole class of heterocyclic compounds.[2] This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology. Its significance lies in its rigid bicyclic structure and the strategically placed carboxylic acid group, which serves as a versatile chemical handle for elaboration into complex molecular architectures.

Notably, derivatives of 6-carboxyoxindole are crucial for synthesizing drugs such as Nintedanib, a treatment for idiopathic pulmonary fibrosis, and are structurally related to key intermediates in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[3][4] The choice to designate this molecule as a starting material necessitates a deep understanding of its synthesis, potential impurities, and the implementation of a robust control strategy to ensure the final API is safe and effective.

The GMP Gauntlet: A Validation Framework for Starting Materials

Under GMP, the point at which a raw material is designated an "API Starting Material" is a critical regulatory decision.[1] From this point forward, the full stringency of GMP guidelines, such as ICH Q7, must be applied.[1][5][6][7] The validation of a starting material like 6-Carboxyoxindole is not a single activity but a holistic quality system designed to ensure consistency, purity, and identity.

The logical flow for this validation process involves a multi-pronged approach encompassing supplier qualification, rigorous analytical testing, and a thorough understanding of the material's manufacturing process.

cluster_0 Phase 1: Supplier & Process Understanding cluster_1 Phase 2: Analytical Method Development & Validation cluster_2 Phase 3: Material Qualification & Specification Setting A Identify Potential Suppliers B Audit Supplier's QMS & Facility A->B C Review Starting Material Synthesis Route B->C D Identify Potential Impurities & CPPs* C->D E Develop Methods for: - Identity - Assay/Purity - Impurities - Residual Solvents D->E Informs Method Development F Validate Methods per ICH Q2(R1) Guidelines E->F G Set Tentative Specifications F->G H Test Multiple Batches from Qualified Supplier(s) G->H Use for Initial Batch Testing I Analyze Data for Consistency & Trends H->I J Finalize & Justify Release Specifications I->J K Approved Starting Material for GMP Use J->K legend *CPPs: Critical Process Parameters G cluster_A Route A: Condensation Strategy cluster_B Route B: Alternative Strategy (Hypothetical) A1 5-Fluoro-2-oxindole (Analogous to 6-Carboxyoxindole derivative) A3 Condensation (e.g., with Pyrrolidine) A1->A3 A2 5-Formyl-2,4-dimethyl-1H- pyrrole-3-carboxylic acid A2->A3 A4 Target Intermediate A3->A4 B1 Substituted Aniline Derivative B2 Multi-step Synthesis & Cyclization B1->B2 B3 Target Intermediate B2->B3 prep Prepare Mobile Phase & Sample Solution equil Equilibrate HPLC System (Stable Baseline) prep->equil sst Inject System Suitability Standard equil->sst check_sst Check SST Criteria: - Tailing Factor (0.8-1.5) - Repeatability (<1.0% RSD) - Resolution (>2.0) sst->check_sst pass Inject Blank, Standard, & Sample Solutions check_sst->pass Pass fail Troubleshoot System (STOP) check_sst->fail Fail process Process Data & Calculate Results pass->process

Caption: Workflow for HPLC purity and assay determination.

Methodology:

  • Instrumentation: HPLC with UV/PDA Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Accurately weigh ~25 mg of 6-Carboxyoxindole and dissolve in 50 mL of 50:50 Water:Acetonitrile.

  • System Suitability: Prepare a solution containing 6-Carboxyoxindole and a known, co-eluting impurity. The resolution between these two peaks must be >2.0. Five replicate injections of the standard solution must have a Relative Standard Deviation (RSD) of <1.0% for the peak area.

  • Analysis: Inject a solvent blank, followed by the standard in duplicate, and then the sample solutions. The purity is calculated based on the area percent of all peaks, and the assay is calculated against the response of a certified reference standard.

Protocol 2: Identity Confirmation by FTIR

This provides an unambiguous "fingerprint" of the molecule, confirming its functional groups and overall structure.

Methodology:

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the dry 6-Carboxyoxindole powder directly onto the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Acceptance Criteria: The resulting spectrum must be a concordant match to the spectrum of a qualified reference standard. Key expected peaks include:

    • ~3200 cm⁻¹ (N-H stretch)

    • ~1700 cm⁻¹ (C=O stretch, lactam)

    • ~1680 cm⁻¹ (C=O stretch, carboxylic acid)

    • ~3000-2500 cm⁻¹ (O-H stretch, broad, for carboxylic acid)

Conclusion

The validation of 6-Carboxyoxindole as a key starting material is a paradigm for ensuring quality in modern pharmaceutical manufacturing. Its strategic use in convergent synthetic routes, such as those for kinase inhibitors, offers significant advantages in efficiency and scalability. However, these benefits can only be realized through a comprehensive validation program that scrutinizes the material's identity, purity, and the consistency of its supply chain.

By implementing robust, self-validating analytical protocols and understanding the causal relationships between the starting material's quality and the final API's safety and efficacy, researchers and drug development professionals can build quality into their products from the very first step. This guide provides a framework for that process, grounding regulatory requirements in practical, scientifically sound application.

References

  • Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. ResearchGate.[Link]

  • Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.[Link]

  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central.[Link]

  • APIC - Guide for auditing Registered Starting Material manufacturers. GMP Navigator.[Link]

  • Processes for preparing sunitinib and salts thereof.
  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed.[Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central.[Link]

  • Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. RSC Publishing.[Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. MDPI.[Link]

  • Synthesis of indole-6-carboxylic acid. PrepChem.com.[Link]

  • ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. European Medicines Agency.[Link]

  • An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. ResearchGate.[Link]

  • EU GMP Basic requirements for active substances used as starting materials. GMP Compliance.[Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. PubMed.[Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central.[Link]

  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid... PubMed.[Link]

  • Process for preparation of sunitinib malate and salts thereof.
  • High Enantiomeric Purity Carboxylic Acid Synthesis via Synergistic Electrocatalytic Oxidation... ResearchGate.[Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid... MDPI.[Link]

  • Quality Control of Starting Materials (APIs and Excipients). ECA Academy.[Link]

  • Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib... PubMed.[Link]

  • Synthesis of a Series of Diaminoindoles. PubMed Central.[Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.